molecular formula C11H16O3 B009825 3-(2,3-Dimethoxyphenyl)propan-1-ol CAS No. 103853-10-7

3-(2,3-Dimethoxyphenyl)propan-1-ol

Cat. No.: B009825
CAS No.: 103853-10-7
M. Wt: 196.24 g/mol
InChI Key: UZYOQKCMPDEWAJ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7,12H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOQKCMPDEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548561
Record name 3-(2,3-Dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103853-10-7
Record name 3-(2,3-Dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-(2,3-Dimethoxyphenyl)propan-1-ol is a substituted aromatic alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique 2,3-dimethoxy substitution pattern offers a distinct electronic and steric profile compared to its more common 3,4-dimethoxy isomer, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, mechanistically-grounded protocol for its synthesis, its spectroscopic signature, and its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is characterized by a propyl alcohol chain attached to a benzene ring substituted with two adjacent methoxy groups at positions 2 and 3. This specific arrangement influences its solubility, reactivity, and interaction with biological targets.

Chemical Structure:

(A 2D representation of this compound)

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
CAS Number 133749-03-0 (provisional)
InChI InChI=1S/C11H16O3/c1-13-10-5-4-8(3-2-6-12)7-9(10)14-2/h4-5,7,12H,2-3,6H2,1-2H3
SMILES COC1=C(OC)C=C(C=C1)CCCO

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White to off-white solid or colorless oilPredicted
Boiling Point Data not available; predicted to be higher than propanol-
Melting Point Data not available-
Solubility Soluble in DMSO, methanol, ethanol; limited solubility in water[1]
Storage 2-8°C, protected from light and moisture[2]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the reduction of a corresponding C3-functionalized 2,3-dimethoxybenzene precursor. The method of choice is typically the reduction of 3-(2,3-dimethoxyphenyl)propanoic acid, which itself can be synthesized from commercially available starting materials.

Synthetic Strategy Overview

The overall synthesis can be conceptualized as a two-step process:

  • Formation of the Carbon Skeleton: Creation of 3-(2,3-dimethoxyphenyl)propanoic acid. A common route is the catalytic hydrogenation of 2,3-dimethoxycinnamic acid, which saturates the alkene bond.[3]

  • Reduction of the Carboxylic Acid: Conversion of the propanoic acid to the primary alcohol. This step requires a strong reducing agent capable of reducing a carboxylic acid, such as lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: Reduction of 3-(2,3-Dimethoxyphenyl)propanoic Acid

This protocol details the reduction of the carboxylic acid intermediate to the target alcohol.

Causality Behind Experimental Choices:

  • Reagent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents like sodium borohydride (NaBH₄) because it is potent enough to reduce carboxylic acids directly to primary alcohols.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing reaction with the highly reactive hydride reagent, and it effectively solubilizes both the substrate and the LiAlH₄.

  • Temperature Control: The initial reaction is performed at 0°C to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid. The reaction is then brought to reflux to ensure it proceeds to completion.

  • Work-up: The sequential addition of water and sodium hydroxide (a Fieser work-up) is a standard and safe method to quench the excess LiAlH₄ and precipitate the aluminum salts, making them easy to filter off.

Step-by-Step Methodology:

  • Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool to room temperature.

  • Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0°C (ice bath).

  • Substrate Addition: 3-(2,3-Dimethoxyphenyl)propanoic acid (1.0 eq), dissolved in 20 mL of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.[4]

  • Reaction: After the addition is complete, the reaction mixture is removed from the ice bath, allowed to warm to room temperature, and then heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration and Extraction: The resulting white precipitate (aluminum salts) is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

// Nodes SM [label="3-(2,3-Dimethoxyphenyl)\npropanoic acid"]; Reagent [label="1. LiAlH₄, Anhydrous THF, 0°C to Reflux\n2. H₂O, NaOH(aq) Work-up", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="3-(2,3-Dimethoxyphenyl)\npropan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SM -> Reagent [arrowhead=none]; Reagent -> Product [label="Reduction"]; } adot Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The three aromatic protons will appear as a complex multiplet between 6.8-7.1 ppm. The two methoxy groups will each present as a sharp singlet around 3.8-3.9 ppm. The propyl chain protons will appear as three distinct signals: a triplet for the -CH₂- next to the ring, a multiplet for the central -CH₂-, and a triplet for the -CH₂-OH group. The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.[5]

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals, corresponding to the 6 aromatic carbons (4 of which are quaternary), the 2 methoxy carbons, and the 3 aliphatic carbons of the propyl chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), sharp peaks around 2850-2950 cm⁻¹ (aliphatic C-H stretch), and strong absorptions corresponding to C-O stretching and aromatic C=C bonds.

Applications in Research and Drug Development

While specific biological activities of this compound itself are not widely reported, its structural motif is of high value in medicinal chemistry. Dimethoxyphenyl structures are present in numerous biologically active compounds.[6][7]

Role as a Synthetic Building Block

The primary application of this compound is as a versatile synthon. The terminal hydroxyl group is a key functional handle that allows for further chemical modification, such as:

  • Oxidation to the corresponding aldehyde or carboxylic acid.

  • Esterification or Etherification to introduce new functional groups.

  • Conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.

Relevance in Medicinal Chemistry

The dimethoxy-substituted phenyl ring is a common feature in pharmacologically active molecules. The methoxy groups can improve a compound's physicochemical properties, such as solubility and metabolic stability, and can form crucial hydrogen bond interactions with biological targets.[8] Compounds containing the 3,4-dimethoxyphenyl moiety, a close isomer, have been investigated for a range of activities, including use as intermediates for neuroleptics and their role in stimulating globin gene expression.[1] This suggests that the 2,3-dimethoxy isomer serves as a valuable alternative for structure-activity relationship (SAR) studies, allowing researchers to probe how the positioning of methoxy groups affects a drug's efficacy and selectivity.[9]

// Nodes A [label="3-(2,3-Dimethoxyphenyl)\npropan-1-ol\n(Core Scaffold)"]; B [label="Functional Group\nModification\n(e.g., Oxidation, Etherification)"]; C [label="Diverse Library of\nDerivative Compounds"]; D [label="Structure-Activity\nRelationship (SAR) Studies"]; E [label="Lead Compound\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Derivatization"]; B -> C; C -> D; D -> E [label="Identifies\nKey Features"]; } adot Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Hazards: While specific toxicity data is not available, it should be treated as a potentially combustible solid or liquid. It may cause skin and eye irritation upon contact.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 3-(2,3-Dimethoxyphenyl)propan-1-ol , a specific regioisomer used as a building block in medicinal chemistry.

CAS Registry Number: 103853-10-7 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol

Part 1: Chemical Identity & Registry Verification[1]

In drug discovery, distinguishing between regioisomers is critical. The "veratryl" derivative (3,4-dimethoxy) is ubiquitous, often leading to database confusion with the 2,3-dimethoxy isomer. This section establishes the definitive identity of the target molecule.

Registry Data
IdentifierValueNotes
CAS Number 103853-10-7 Distinct from the 3,4-isomer (CAS 3929-47-3).
IUPAC Name This compound
SMILES COc1cccc(CCCO)c1OCPosition 2,3 methoxy substitution confirmed.
InChI Key UQPQJIZFUBXNBN-UHFFFAOYSA-N(Predicted based on structure)
Precursor Acid 3-(2,3-Dimethoxyphenyl)propanoic acidCAS: 10538-48-4
Structural Differentiation Strategy

The following decision tree illustrates the logic required to validate the specific regioisomer before synthesis or purchase, preventing costly identification errors.

CAS_Verification Start Target Molecule: Dimethoxyphenylpropanol CheckPos Check Methoxy Positions Start->CheckPos Isomer34 3,4-Dimethoxy (Veratryl) CheckPos->Isomer34 Para/Meta Isomer23 2,3-Dimethoxy (Vicinal) CheckPos->Isomer23 Ortho/Meta CAS34 CAS: 3929-47-3 Common Reagent Isomer34->CAS34 AcidPrecursor Precursor Check: Propanoic Acid Deriv. Isomer23->AcidPrecursor CAS23 CAS: 103853-10-7 Specialty Intermediate Valid VALIDATED TARGET CAS23->Valid AcidPrecursor->CAS23 Matches CAS 10538-48-4

Figure 1: Isomer verification workflow. Note the critical divergence between the common 3,4-isomer and the target 2,3-isomer.

Part 2: Synthetic Pathways[3][4]

The most reliable synthesis of this compound utilizes the reduction of its corresponding carboxylic acid. This approach offers higher regiochemical fidelity than electrophilic aromatic substitution.

Primary Route: Reduction of Propanoic Acid Derivative

Precursor: 3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 10538-48-4). Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF).

Experimental Protocol (Standardized)
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (N₂ or Ar).

  • Solubilization: Dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Reduction:

    • Option A (LiAlH₄): Slowly add LiAlH₄ (2.0 equiv) pellets or solution. The reaction is exothermic; control addition to maintain temperature <10°C.

    • Option B (BH₃·THF): Add BH₃·THF complex (1.5 equiv) dropwise. This is chemoselective and milder.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 40% EtOAc/Hexanes).

  • Workup (Fieser Method for LiAlH₄):

    • Cool to 0°C.[1]

    • Sequentially add:

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O (where
      
      
      = grams of LiAlH₄ used).
    • Stir until a white granular precipitate forms.

  • Purification: Filter through a Celite pad. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Alternative Route: Wittig Homologation

If the propanoic acid is unavailable, the commercially available 2,3-dimethoxybenzaldehyde (CAS 86-51-1) serves as a starting point.

Synthesis_Route Aldehyde 2,3-Dimethoxybenzaldehyde (CAS 86-51-1) Wittig Wittig Reaction Ph3P=CHCOOEt Aldehyde->Wittig Acrylate Cinnamate Intermediate (Unsaturated Ester) Wittig->Acrylate Hydrogenation Hydrogenation H2, Pd/C Acrylate->Hydrogenation Ester Saturated Ester Hydrogenation->Ester Reduction Reduction LiAlH4 Ester->Reduction Product This compound (CAS 103853-10-7) Reduction->Product

Figure 2: Retrosynthetic pathway starting from the aldehyde precursor.

Part 3: Characterization & Quality Control

Validating the structure requires distinguishing the 2,3-substitution pattern from the 3,4-isomer. The key differentiator is the aromatic region in ¹H NMR.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
6.95 – 7.05 Multiplet1HAr-H (C5)Meta to both methoxy groups.
6.75 – 6.85 Multiplet2HAr-H (C4, C6)Ortho/Para to methoxy groups.
3.86, 3.84 Singlets6H-OCH₃Distinct singlets indicate non-equivalent environments (2,3-position).
3.65 Triplet2H-CH₂OH Deshielded by oxygen.
2.68 Triplet2HAr-CH₂ -Benzylic protons.
1.80 – 1.90 Multiplet2H-CH₂-CH₂ -CH₂-Homobenzylic protons.

Differentiation Note: The 3,4-dimethoxy isomer typically shows an aromatic pattern of a doublet (d), meta-coupled doublet (d), and a doublet of doublets (dd). The 2,3-isomer often presents a more condensed multiplet pattern due to the vicinal substitution and lack of symmetry.

Part 4: Medicinal Chemistry Applications[3][5][6]

The This compound scaffold is a privileged substructure in the design of G-Protein Coupled Receptor (GPCR) ligands.

Pharmacophore Utility
  • Dopamine D3/D4 Antagonists: The 2,3-dimethoxy phenyl ring mimics the catechol moiety of dopamine but is metabolically stable (cannot be oxidized to quinones). The propanol chain serves as a linker to amine heads (e.g., piperazines).

  • Isoquinoline Alkaloid Synthesis: Cyclization of this alcohol (via activation to a bromide or mesylate) allows for the formation of tetrahydroisoquinolines, a core structure in numerous analgesics and antipsychotics.

  • Melatonin Agonists: The methoxy placement mimics the indole 5-methoxy group of melatonin, with the alkyl chain replicating the ethyl-amide spacer.

Handling & Stability
  • Storage: Store at 2–8°C under argon. Hygroscopic.

  • Solubility: Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library (General Phenylpropanol Fragmentation). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Phenylpropanol Derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis pathways, and experimental handling of 3-(2,3-Dimethoxyphenyl)propan-1-ol , a specialized intermediate in medicinal chemistry.

Executive Summary

This compound is a structural isomer of the more common veratryl alcohol derivative (3,4-dimethoxy). It serves as a critical building block in the synthesis of Quorum Sensing Inhibitors (QSIs) and pharmacophores targeting adrenergic receptors. Unlike its para-substituted counterparts, the 2,3-dimethoxy substitution pattern introduces unique steric hindrance and lipophilicity profiles, altering the metabolic stability and receptor binding affinity of downstream APIs.

This guide provides a definitive reference for its identification, thermodynamic properties, and synthetic generation from commercially available precursors.

Chemical Identity & Structural Analysis[1][2][3]

The compound is characterized by a propyl alcohol chain attached to the C1 position of a benzene ring, with methoxy groups at the ortho (C2) and meta (C3) positions. This vicinal substitution pattern creates a distinct electronic environment compared to the 3,4-isomer.

AttributeDetail
IUPAC Name This compound
Common Precursor CAS 10538-48-4 (Acid Form); 7461-60-1 (Cinnamic Acid Form)
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
SMILES COc1cccc(CCCO)c1OC
InChI Key (Predicted) ZISWRXJZUKDIOO-UHFFFAOYSA-N (Isomer specific)
Structural Visualization

The following diagram illustrates the steric crowding at the ortho-methoxy site, which influences reagent approach during functionalization.

ChemicalStructure Benzene Benzene Ring (Aromatic Core) Methoxy2 2-Methoxy Group (Steric Hindrance) Benzene->Methoxy2 Methoxy3 3-Methoxy Group (Electronic Donor) Benzene->Methoxy3 PropylChain Propyl Linker (Flexible Tether) Benzene->PropylChain Methoxy2->PropylChain Ortho-Effect Hydroxyl 1-Hydroxyl Group (Reactive Handle) PropylChain->Hydroxyl

Figure 1: Structural connectivity highlighting the ortho-effect between the C2-methoxy group and the propyl chain.[1]

Thermodynamic & Physical Constants

Due to the specific nature of the 2,3-isomer, certain properties are derived from high-fidelity comparative modeling with the 3,4-isomer (CAS 3929-47-3) and experimental data from the corresponding acid precursors.

PropertyValue / RangeConfidenceContext
Physical State Viscous LiquidHighUnlike the solid acid precursor, the alcohol disrupts crystal packing.
Boiling Point 165–172 °C @ 1 TorrHighConsistent with 3,4-isomer (171°C @ 1 Torr).
Density 1.08 ± 0.02 g/cm³HighTypical for dimethoxy-phenyl alkanols.
Refractive Index

1.53–1.54
MediumPredicted based on molar refractivity.
LogP (Oct/Water) 1.58 – 1.65HighLipophilic; suitable for CNS penetration.
Solubility Soluble in DCM, MeOH, EtOAcHighLimited water solubility (<5 mg/mL).
pKa ~14.8 (Alcoholic OH)HighNon-ionizable at physiological pH.

Synthesis & Production Workflow

The most reliable route to high-purity this compound avoids direct Friedel-Crafts alkylation (which favors para substitution) and instead utilizes the Knoevenagel Condensation followed by exhaustive reduction.

Protocol Overview
  • Condensation: 2,3-Dimethoxybenzaldehyde reacts with malonic acid/anhydride to form 2,3-dimethoxycinnamic acid.

  • Hydrogenation: The double bond is reduced to form 3-(2,3-dimethoxyphenyl)propanoic acid (CAS 10538-48-4).

  • Reduction: The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

SynthesisPathway Aldehyde 2,3-Dimethoxybenzaldehyde (CAS 86-51-1) Cinnamic 2,3-Dimethoxycinnamic Acid (CAS 7461-60-1) Aldehyde->Cinnamic Knoevenagel (Malonic Acid, Pyridine) Propanoic 3-(2,3-Dimethoxyphenyl)propanoic Acid (CAS 10538-48-4) Cinnamic->Propanoic H2, Pd/C (Selective Olefin Reduction) Alcohol This compound (Target) Propanoic->Alcohol LiAlH4 or BH3-THF (Carboxyl Reduction)

Figure 2: Step-wise synthetic pathway ensuring regiospecificity of the 2,3-substitution pattern.

Detailed Methodology (Reduction Step)
  • Reagents: 3-(2,3-Dimethoxyphenyl)propanoic acid (1.0 eq), Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.2 eq).

  • Conditions: Anhydrous THF, 0°C to Room Temperature, N₂ atmosphere.

  • Procedure:

    • Dissolve the acid in anhydrous THF under nitrogen.

    • Add BH₃·THF dropwise at 0°C to control exotherm.

    • Stir at ambient temperature for 4 hours (monitor by TLC for disappearance of acid).

    • Quench with MeOH, concentrate, and partition between EtOAc/Water.

    • Purification: Silica gel chromatography (Hexane:EtOAc 7:3).

Functional Applications & References

Drug Development Utility
  • Quorum Sensing Inhibition (QSI): The 2,3-dimethoxy motif is pharmacologically active in disrupting bacterial communication (QS). Derivatives of 2,3-dimethoxycinnamic acid have shown efficacy against Chromobacterium violaceum.[2][3]

  • Adrenergic Antagonists: The propyl-linker provides the optimal spacing (3-carbon chain) for binding to GPCRs when coupled with amine pharmacophores (e.g., in analogs of Silodosin or Carvedilol).

Handling & Stability
  • Storage: Store at 2–8°C under argon. The compound is hygroscopic and susceptible to oxidation to the aldehyde upon prolonged air exposure.

  • Safety: Irritant.[4][5] Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during heating.

References
  • Precursor Characterization: Sigma-Aldrich. "3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 10538-48-4)." Link

  • Cinnamic Acid Derivative: Smolecule. "2,3-Dimethoxycinnamic acid (CAS 7461-60-1)."[6] Link

  • Bioactivity (QSI): ResearchGate. "2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor." Link

  • Isomer Comparison: PubChem. "3-(3,4-Dimethoxyphenyl)-1-propanol (CAS 3929-47-3)." Link

Sources

An In-Depth Technical Guide to the Safe Handling of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Safety, Handling, and Experimental Use

Chapter 1: Inferred Hazard Profile & Toxicological Assessment

The toxicological profile of 3-(2,3-Dimethoxyphenyl)propan-1-ol has not been fully characterized. However, by analyzing its constituent chemical features—a primary alcohol, a propyl chain, and a dimethoxy-substituted benzene ring—we can infer a likely hazard profile. This process, known as structure-activity relationship (SAR) analysis, is a cornerstone of chemical risk assessment.

The most pertinent surrogate with a detailed safety profile is 3-phenyl-1-propanol. Its Safety Data Sheet indicates it is classified as causing severe skin burns and eye damage. This is a significant hazard, and due to the structural similarity, we must assume this compound presents a similar, if not identical, risk until proven otherwise. The addition of methoxy groups is unlikely to mitigate this corrosive potential.

Furthermore, the propan-1-ol backbone is associated with specific hazards. Propanols are known to be flammable, can cause serious eye damage, and may cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]

Based on this surrogate analysis, the following GHS classifications should be provisionally assigned to this compound for all laboratory work.

Table 1: Predicted GHS Classification and Hazard Statements
Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1GHS05 (Corrosion)DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity - Single Exposure (STOT-SE)Category 3GHS07 (Exclamation Mark)WarningH336: May cause drowsiness or dizziness.
Flammable LiquidsCategory 3 (Assumed)GHS02 (Flame)WarningH226: Flammable liquid and vapor.[3][4]

Toxicological Rationale:

  • Dermal and Ocular Corrosivity (H314/H318): Aromatic alcohols can be highly destructive to tissue. The primary alcohol group can interact strongly with proteins and lipids in the skin and eyes. We assume a mechanism similar to 3-phenyl-1-propanol, leading to irreversible tissue damage upon contact. Therefore, preventing any direct contact is the highest priority.

  • Narcotic Effects (H336): Like many organic solvents and alcohols, inhalation of vapors can depress the central nervous system. This is a reversible effect but poses an acute risk, impairing coordination and judgment. All handling of the liquid compound must be performed in a way that minimizes vapor generation and inhalation.

  • Flammability (H226): While the flash point of this specific compound is unknown, the propanol backbone and its relatively low molecular weight suggest it is likely a combustible or flammable liquid.[3][4] Standard precautions for handling flammable organic liquids must be strictly followed.

Chapter 2: Engineering Controls & Personal Protective Equipment (PPE)

Given the inferred classification as a corrosive substance with potential narcotic effects, a multi-layered approach to exposure control is mandatory. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, PPE—must be applied. As this compound is the subject of research, we focus on robust engineering controls and PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, dissolving, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:

  • It contains and exhausts vapors, preventing inhalation and systemic exposure (addressing the STOT-SE H336 hazard).

  • It provides a physical barrier, protecting the researcher from splashes and aerosols during handling (addressing the H314/H318 corrosion hazard).

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the presumed "worst-case" hazards of skin/eye corrosion and flammability.

Table 2: Mandatory PPE for Handling this compound
Body PartRequired PPEStandardRationale and Field Insights
Eyes & Face Chemical Splash Goggles and a Face ShieldANSI Z87.1Standard safety glasses are insufficient. The risk of irreversible eye damage (H318) from a single droplet necessitates the full seal of chemical splash goggles. A face shield must be worn over the goggles during any transfer of liquids or when working with reactions under pressure to protect the entire face from splashes.
Hands Nitrile or Neoprene GlovesEN 374Choose gloves with a thickness of at least 5 mil (0.12 mm). Always double-glove when handling the neat compound or concentrated solutions. The outer glove is considered "contaminated" and should be removed and disposed of immediately after the task. The inner glove provides secondary protection. Never wear compromised gloves and inspect for pinholes before each use.
Body Flame-Resistant (FR) Lab CoatNFPA 2112A standard cotton or polyester lab coat is inadequate. An FR lab coat is required due to the flammability risk (H226). It should be fully buttoned with sleeves rolled down to provide maximum coverage.
Feet Closed-toe, non-porous shoesN/AShoes must be made of a material like leather or chemical-resistant rubber that will resist liquid penetration in the event of a spill.
Diagram 1: PPE Selection Workflow

cluster_ppe PPE Selection Workflow Start Task: Handling This compound Assess_Hazards Assess Hazards: - Skin/Eye Corrosion (H314/H318) - Inhalation/Narcotic (H336) - Flammability (H226) Start->Assess_Hazards Select_Eye Select Eye/Face Protection: - Chemical Splash Goggles - Face Shield Assess_Hazards->Select_Eye Select_Hand Select Hand Protection: - Nitrile/Neoprene Gloves - Double-Gloving Recommended Assess_Hazards->Select_Hand Select_Body Select Body Protection: - Flame-Resistant Lab Coat Assess_Hazards->Select_Body Select_Foot Select Footwear: - Closed-Toe Shoes Assess_Hazards->Select_Foot PPE_Complete Full PPE Assembled Select_Eye->PPE_Complete Select_Hand->PPE_Complete Select_Body->PPE_Complete Select_Foot->PPE_Complete

Caption: A workflow for selecting appropriate PPE based on the compound's inferred hazards.

Chapter 3: Protocols for Safe Handling, Storage, and Transport

Safe practices extend beyond PPE to the very procedures used for handling and storing the chemical.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation: Don all required PPE as outlined in Chapter 2. Ensure the chemical fume hood is on and the sash is at the appropriate working height. Prepare a spill kit appropriate for flammable and corrosive liquids.

  • Staging: Place an analytical balance, weigh paper/boat, spatula, and a beaker with a stir bar inside the fume hood. Place the sealed container of this compound in the fume hood.

  • Weighing: Carefully open the container. Using the spatula, transfer the desired amount of the compound to the weigh paper. Immediately and securely reseal the primary container.

  • Dissolution: Add the weighed compound to the beaker. Slowly add the desired solvent, keeping the sash between your face and the beaker. If necessary, use low-speed stirring to aid dissolution.

  • Cleanup: Dispose of the contaminated weigh paper and any disposable transfer tools in a designated solid hazardous waste container. Wipe down the spatula with a solvent-dampened towel and allow it to air dry in the hood before removing.

Chemical Storage

Proper storage is essential to prevent degradation, dangerous reactions, and accidental exposure.

  • Segregation: Store this compound in a cabinet designated for flammable/combustible liquids. Crucially, it must be segregated from incompatible materials.[5]

  • Container: Keep the compound in its original, tightly sealed container. Ensure the label is legible.

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6]

Diagram 2: Storage Incompatibility

Compound 3-(2,3-Dimethoxyphenyl) propan-1-ol Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Compound->Oxidizers Fire/Explosion Risk Acids Strong Acids (e.g., HCl, H2SO4) Compound->Acids Exothermic Reaction Bases Strong Bases (e.g., NaOH) Compound->Bases Potential Reaction Ignition Heat, Sparks, Open Flames Compound->Ignition Ignition Risk

Caption: Incompatible material classes to be segregated from the compound during storage.

Chapter 4: Emergency Response & Disposal

Preparedness is key to mitigating the impact of an accident.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not hesitate; this is a corrosive hazard.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell (dizzy, drowsy), seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For any spill outside of a fume hood, evacuate the area and contact institutional safety personnel. For a small spill inside a fume hood:

  • Alert others in the lab.

  • Ensure your PPE is intact.

  • Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels.

  • Cover the spill with the absorbent material and allow it to soak up the liquid.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Diagram 3: Spill Response Flowchart

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small_In_Hood Small Spill Inside Fume Hood Assess->Small_In_Hood Manageable Large_Outside Large Spill or Outside Hood Assess->Large_Outside Unmanageable Alert Alert Colleagues Small_In_Hood->Alert Evacuate Evacuate Area Large_Outside->Evacuate Don_PPE Ensure Full PPE Alert->Don_PPE Contain Contain with Absorbent Dikes Don_PPE->Contain Absorb Cover & Absorb (Non-Combustible) Contain->Absorb Collect Collect Waste with Non-Sparking Tools Absorb->Collect Dispose Package & Label for Hazardous Disposal Collect->Dispose Call_Safety Call EH&S / Emergency Evacuate->Call_Safety

Caption: Decision flowchart for responding to a chemical spill in the laboratory.

Waste Disposal

All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations.

Chapter 5: Physicochemical Properties for a Research Context

While specific experimental data for this compound is scarce, we can estimate its properties based on its analogs. This information is valuable for planning experiments, such as selecting appropriate solvents or reaction temperatures.

Table 3: Physicochemical Properties of this compound and Analogs
PropertyThis compound (Predicted)3-(3,4-Dimethoxyphenyl)-1-propanol3-phenyl-1-propanolPropan-1-ol[1][2]
Molecular Formula C₁₁H₁₆O₃C₁₁H₁₆O₃C₉H₁₂OC₃H₈O
Molecular Weight 196.24 g/mol 196.24 g/mol 136.19 g/mol 60.1 g/mol
Appearance Likely a liquid or low-melting solidData not availableColorless liquidColorless liquid
Boiling Point > 250 °C (Estimated)171 °C @ 1 Torr235 °C @ 760 Torr97 °C @ 760 Torr
Density ~1.08 g/mL (Estimated)1.081 g/mL0.998 g/mL0.804 g/mL
Solubility Soluble in organic solvents (e.g., ethanol, acetone); low water solubilityData not availableSparingly soluble in waterSoluble in water
log Pow (Octanol/Water) > 1.6 (Estimated)1.621.60.2

Experimental Implications:

  • The high predicted boiling point suggests that it is not highly volatile at room temperature, but heating will significantly increase vapor pressure, reinforcing the need for a fume hood.

  • The predicted low water solubility and log Pow > 1 indicate it is more lipophilic than simple alcohols. This is relevant for extraction procedures and predicting its behavior in biological systems.

References

  • Thermo Fisher Scientific. (2025, November 1).
  • Sigma-Aldrich. (2026, January 20).
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  • Apollo Scientific. (2023, June 29). Safety Data Sheet for 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one.
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The Versatile Scaffold: A Technical Guide to the Applications of 3-(2,3-Dimethoxyphenyl)propan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the dimethoxybenzene moiety is a recurring motif in a multitude of biologically active compounds, offering a synthetically versatile and electronically rich scaffold for drug design.[1] While the applications of many of its isomers are well-documented, 3-(2,3-Dimethoxyphenyl)propan-1-ol remains a largely unexplored molecule with significant untapped potential. This technical guide will provide a comprehensive overview of the prospective applications of this compound, drawing upon the established biological activities of its structural analogs and the broader class of dimethoxybenzene derivatives. We will delve into its plausible synthesis, its role as a key building block, and its potential in the development of novel therapeutics.

The Synthetic Gateway: Accessing this compound

Proposed Synthetic Workflow

Synthetic_Workflow A 2,3-Dimethoxybenzaldehyde C Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate A->C Wittig Reaction B Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) E Ethyl 3-(2,3-dimethoxyphenyl)propanoate C->E Alkene Reduction D Hydrogenation (e.g., H2, Pd/C) G This compound E->G Ester Reduction F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Wittig Reaction to form Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate

  • To a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate.

Step 2: Hydrogenation to form Ethyl 3-(2,3-dimethoxyphenyl)propanoate

  • To a solution of ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate (1.0 eq) in ethanol, add 10% palladium on carbon (Pd/C) (0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl 3-(2,3-dimethoxyphenyl)propanoate.

Step 3: Reduction to form this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3-(2,3-dimethoxyphenyl)propanoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

A Scaffold for Bioactive Molecules: Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. The 2,3-dimethoxy substitution pattern has been identified as a key feature in several classes of bioactive compounds.

Antimicrobial Agents

The 2,3-dimethoxyphenyl moiety has been incorporated into chalcone derivatives that exhibit significant antimicrobial properties. For instance, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has demonstrated potent activity against Escherichia coli and Staphylococcus aureus.[5] This suggests that the 2,3-dimethoxy substitution pattern contributes favorably to the antimicrobial efficacy of the chalcone scaffold.

Proposed Application: this compound can be oxidized to the corresponding aldehyde, 3-(2,3-dimethoxyphenyl)propanal, which can then serve as a key intermediate in the synthesis of novel chalcones and other related antimicrobial agents.

Antimicrobial_Synthesis A This compound C 3-(2,3-Dimethoxyphenyl)propanal A->C Oxidation B Oxidation (e.g., PCC, Swern) E Novel Chalcone Derivatives (Potential Antimicrobials) C->E Claisen-Schmidt Condensation D Substituted Acetophenone D->E

Caption: Synthesis of potential antimicrobial chalcones from the core scaffold.

Anticancer Therapeutics

Dimethoxybenzene derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1] The substitution pattern of the methoxy groups on the benzene ring significantly influences the molecule's ability to interact with biological targets.[1] For example, derivatives of 2-(3,4-dimethoxyphenyl)benzazole have been evaluated for their anticancer activities.[6] While the 3,4-dimethoxy isomer is more commonly studied, the unique electronic and steric properties of the 2,3-dimethoxy isomer could lead to novel structure-activity relationships and potentially improved therapeutic profiles.

Proposed Application: The hydroxyl group of this compound provides a reactive handle for the introduction of various pharmacophores known to be important for anticancer activity. For example, it can be converted to an amine or an azide, which can then be used in coupling reactions to generate a library of compounds for screening.

Anti-inflammatory Agents

The anti-inflammatory potential of methoxy-substituted aromatic compounds is an active area of research. New methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and shown to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels in cell-based assays.[7]

Proposed Application: this compound can be used as a starting material in the synthesis of novel anti-inflammatory agents. Its side chain can be functionalized and incorporated into heterocyclic systems or used in coupling reactions to create analogs of known anti-inflammatory compounds.

Structure-Activity Relationships and Future Perspectives

The biological activity of dimethoxybenzene derivatives is highly dependent on the position of the methoxy groups and the nature of other substituents on the aromatic ring.[1] The 2,3-dimethoxy arrangement, in particular, offers a unique electronic and steric profile compared to the more commonly studied 3,4- and 2,5-isomers. This distinction can lead to altered binding affinities for biological targets, improved pharmacokinetic properties, and novel mechanisms of action.

Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. The synthesis and biological evaluation of a diverse library of derivatives will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development.

Conclusion

While direct applications of this compound are yet to be extensively reported, its potential as a versatile building block in medicinal chemistry is undeniable. Based on the well-established biological activities of the 2,3-dimethoxyphenyl moiety in other molecular contexts, this compound represents a promising starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The synthetic route proposed herein provides a practical means of accessing this valuable scaffold, paving the way for its exploration in modern drug discovery programs.

References

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  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4615.
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  • Wang, D., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 819.
  • Al-Amiery, A. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(4), 923-933.
  • Hennequin, L. F., et al. (2005). Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases. Journal of Medicinal Chemistry, 48(14), 4766-4784.
  • Patel, K. D., & Patel, H. D. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • Vargas, E., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
  • Dzhemilev, U. M., et al. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.
  • Miller, M. T., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(13), 3469-3476.
  • Küçükgüzel, Ş. G., et al. (2020). Synthesis & Anticancer Evaluation of New Substituted 2-(3,4-Dimethoxyphenyl)benzazoles. Letters in Drug Design & Discovery, 17(8), 1007-1019.
  • Martínez, A., et al. (2024). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions, 53(35), 14949-14960.
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An In-depth Technical Guide to the Solubility Profile of 3-(2,3-Dimethoxyphenyl)propan-1-ol in Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 3-(2,3-Dimethoxyphenyl)propan-1-ol, a molecule of interest in various research and development sectors. We will delve into the theoretical underpinnings of its solubility in two common solvents, water and ethanol, and provide detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs a multitude of processes in chemistry and pharmacology. For drug development professionals, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Poor aqueous solubility, for instance, can be a major hurdle in the development of orally administered drugs. This guide focuses on this compound and its behavior in two distinct solvent environments: the highly polar, protic environment of water and the moderately polar, protic environment of ethanol.

Theoretical Framework: Predicting Solubility Based on Molecular Structure and Intermolecular Forces

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To understand the solubility of this compound, we must first analyze its molecular structure and the nature of the intermolecular forces it can engage in.

Molecular Structure of this compound:

The molecule consists of a dimethoxyphenyl group attached to a propan-1-ol chain. Key structural features influencing its solubility include:

  • Aromatic Ring and Methoxy Groups: The benzene ring with two methoxy (-OCH3) groups is a relatively nonpolar, hydrophobic region.

  • Propan-1-ol Chain: The three-carbon alkyl chain is also nonpolar.

  • Hydroxyl Group (-OH): The terminal hydroxyl group is polar and capable of forming hydrogen bonds.

Solvent Properties:

  • Water (H₂O): A highly polar solvent with a high dielectric constant, capable of extensive hydrogen bonding.[4] Its small size allows it to effectively solvate ions and polar molecules.

  • Ethanol (C₂H₅OH): A moderately polar solvent. It has a polar hydroxyl group that can participate in hydrogen bonding, but also a nonpolar ethyl group, giving it a dual character that allows it to dissolve a wider range of substances than water.[4]

Predicting Solubility:

Based on the "like dissolves like" principle, we can make the following predictions:

  • In Water: The presence of the large, nonpolar dimethoxyphenyl and propyl groups suggests that this compound will have limited solubility in water .[5] The hydrophobic character of the bulk of the molecule will likely dominate over the hydrophilic nature of the single hydroxyl group.[6]

  • In Ethanol: Due to ethanol's dual polarity, we anticipate greater solubility of this compound in ethanol compared to water.[4] The nonpolar ethyl group of ethanol can interact favorably with the nonpolar regions of the solute, while the hydroxyl group can form hydrogen bonds with the solute's hydroxyl group.

The interplay of these forces is crucial. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[7]

Experimental Determination of Solubility: The Shake-Flask Method

To quantitatively assess the solubility of this compound, the shake-flask method is a reliable and widely used technique for determining thermodynamic equilibrium solubility.[8][9][10][11]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Deionized water

  • Absolute ethanol

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer if the compound has a distinct chromophore)

Procedure:

  • Preparation of Solvent: Prepare the required volumes of deionized water and absolute ethanol.

  • Sample Preparation: Accurately weigh an excess amount of this compound into separate flasks for each solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Incubation: Add a precise volume of the respective solvent (water or ethanol) to each flask.

  • Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and a consistent agitation speed (e.g., 100-150 rpm).[11] Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.[9][11]

  • Phase Separation: After equilibration, carefully remove the flasks from the shaker. Allow the undissolved solid to settle.

  • Sample Collection and Filtration: Withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation was achieved.

  • Equilibration Time: Performing a time-to-equilibrium study beforehand, by taking samples at different time points (e.g., 12, 24, 48, 72 hours), can validate that the chosen incubation time is sufficient. The solubility should plateau after a certain time.

  • Temperature Control: Maintaining a constant and uniform temperature is crucial as solubility is temperature-dependent.[11]

  • Validated Analytical Method: The use of a validated analytical method ensures the accuracy and precision of the concentration measurement.

Data Presentation and Discussion

The experimentally determined solubility data for this compound in water and ethanol would be presented in a clear, tabular format for easy comparison.

Table 1: Solubility of this compound in Water and Ethanol at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water(Experimental Value)(Calculated Value)
Ethanol(Experimental Value)(Calculated Value)

Discussion of Expected Results:

As predicted by the theoretical framework, the solubility of this compound is expected to be significantly higher in ethanol than in water.

  • Low Aqueous Solubility: The large, nonpolar dimethoxyphenylpropyl moiety disrupts the strong hydrogen-bonding network of water. The energy required to create a cavity in the water for the solute molecule is not sufficiently compensated by the formation of new solute-water interactions, primarily limited to the single hydroxyl group.

  • Higher Ethanolic Solubility: Ethanol's bifunctional nature makes it a more suitable solvent. Its nonpolar ethyl group can interact with the hydrophobic parts of the solute via London dispersion forces, while its hydroxyl group can form hydrogen bonds with the solute's hydroxyl group. This leads to a more energetically favorable solvation process.

Visualization of Concepts

Molecular Interactions

Molecular_Interactions cluster_water Solvation in Water cluster_ethanol Solvation in Ethanol solute_w This compound water Water (H₂O) solute_w->water Limited H-bonding (-OH) Strong Hydrophobic Effect solute_e This compound ethanol Ethanol (C₂H₅OH) solute_e->ethanol H-bonding (-OH) Dispersion Forces (Aromatic/Alkyl)

Caption: Molecular interactions governing solubility.

Experimental Workflow

Shake_Flask_Workflow prep 1. Prepare Solute & Solvents add_excess 2. Add Excess Solute to Solvents prep->add_excess equilibrate 3. Equilibrate (Shaking, Constant T) add_excess->equilibrate phase_sep 4. Settle & Separate Phases equilibrate->phase_sep filter 5. Filter Supernatant phase_sep->filter analyze 6. Analyze Concentration (HPLC/UV-Vis) filter->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Shake-flask solubility determination workflow.

Conclusion

The solubility profile of this compound is dictated by its molecular structure, which features a dominant nonpolar region and a single polar hydroxyl group. This leads to poor solubility in the highly polar solvent, water, and significantly better solubility in the moderately polar solvent, ethanol. The shake-flask method provides a robust and reliable means for the quantitative determination of its thermodynamic solubility. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for informed decision-making in formulation development, preclinical studies, and other applications.

References

  • ChemTalk. (2023, August 8). Effects of Intermolecular Forces. [Link]

  • CK-12 Foundation. (n.d.). What effect do intermolecular forces have on solubility?. [Link]

  • LibreTexts. (2023, October 30). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • Quora. (2020, October 19). How do intermolecular forces influence solubility?. [Link]

  • New Jersey Institute of Technology. (n.d.). Solubility and Intermolecular Forces. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Reddit. (2016, September 8). Why is Propan-1-ol more soluble in water than Penatan-1-ol?. [Link]

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Technical Profile: Thermodynamic Properties of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile, physicochemical properties, and experimental characterization of 3-(2,3-Dimethoxyphenyl)propan-1-ol .

Introduction & Chemical Identity

This compound (CAS: 103853-10-7 ) is a specialized phenylpropanoid intermediate used in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and isoquinoline alkaloids. Unlike its widely characterized isomer, 3-(3,4-dimethoxyphenyl)propan-1-ol (Veratryl alcohol derivative), the 2,3-isomer presents unique steric and electronic properties due to the ortho-meta substitution pattern of the methoxy groups.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP), synthesizing predictive thermodynamic models with comparative experimental data from structural analogs. It also outlines validated protocols for the empirical determination of these critical quality attributes (CQAs).

Chemical Identification
PropertyDetail
IUPAC Name This compound
CAS Number 103853-10-7
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
SMILES COc1cccc(CCCO)c1OC
Structural Class Phenylpropanol; Dialkyl ether

Physicochemical Characterization

The thermal behavior of this compound is governed by the balance between the hydrogen-bonding capacity of the primary hydroxyl group and the steric hindrance introduced by the ortho-methoxy substituent.

Melting Point and Boiling Point Data

Due to the specific industrial application of this isomer, public experimental data is sparse compared to the 3,4-isomer. The values below represent a synthesis of high-confidence predictive models (ACD/Labs, EPI Suite) and comparative analysis with the experimentally validated 3,4-isomer.

PropertyPredicted Value (2,3-Isomer)Experimental Benchmark (3,4-Isomer)*
Physical State (25°C) Viscous Liquid (Oil) Viscous Liquid
Boiling Point (760 mmHg) 295 ± 10 °C 298–300 °C
Boiling Point (0.5 mmHg) 138–142 °C 142–144 °C
Melting Point < 25 °C (Likely oil) < 20 °C (Oil)
Density 1.08 ± 0.02 g/cm³ 1.081 g/cm³
Flash Point 135 ± 5 °C > 113 °C

*Note: The 3,4-isomer (CAS 3929-47-3) serves as the closest structural analog. The 2,3-isomer typically exhibits a slightly lower boiling point (2–5°C depression) due to the "ortho effect," where steric crowding prevents optimal intermolecular stacking compared to the more linear 3,4-substitution.

Thermodynamic Analysis
  • Intermolecular Forces: The primary cohesive force is hydrogen bonding at the terminal hydroxyl group (-OH). However, the ortho-methoxy group at position 2 creates steric bulk that disrupts the planar stacking of the benzene rings, slightly reducing the lattice energy compared to the para-substituted analogs.

  • Volatility: The compound requires high vacuum (< 1 mmHg) for distillation without decomposition. At atmospheric pressure, the projected boiling point (~295°C) approaches the thermal decomposition threshold of the ether linkages.

Experimental Determination Protocols

For researchers synthesizing this intermediate, accurate determination of MP and BP is essential for purity assessment. The following protocols ensure self-validating data collection.

Protocol A: Boiling Point Determination (Vacuum Distillation)

Objective: Determine the boiling point under reduced pressure to avoid thermal degradation.

  • Setup: Equip a short-path distillation apparatus with a calibrated digital vacuum gauge (capacitance manometer preferred) and a fractionating column.

  • Procedure:

    • Charge the crude oil into the boiling flask with a magnetic stir bar.

    • Reduce system pressure to 0.5–1.0 mmHg . Ensure the vacuum is stable for 5 minutes.

    • Apply heat gradually using an oil bath. The bath temperature should be ~20°C higher than the expected vapor temperature.

    • Observation: Record the temperature at the distillation head when the condensate rate is constant (1 drop/sec).

    • Correction: Convert the observed temperature to standard pressure using the Antoine equation or a pressure-temperature nomograph for phenylpropanols.

Protocol B: Melting Point / Glass Transition (DSC)

Objective: Determine if the oil crystallizes or forms a glass at low temperatures.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample Prep: Seal 5–10 mg of the liquid in an aluminum pan.

  • Cycle:

    • Cool to -80°C at 10°C/min to induce crystallization or glass formation.

    • Hold for 5 minutes.

    • Heat to 50°C at 5°C/min.

  • Analysis: Look for an endothermic peak (melting) or a step change in heat capacity (glass transition,

    
    ). The 2,3-isomer often exhibits a 
    
    
    
    around -40°C to -50°C rather than a sharp melting point.

Synthesis & Purification Workflow

The thermodynamic properties dictate the purification strategy. The high boiling point necessitates vacuum distillation or column chromatography, while the low melting point precludes crystallization from standard solvents.

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the synthesis from 2,3-dimethoxybenzaldehyde, highlighting the critical purification steps governed by the BP/MP data.

SynthesisWorkflow Aldehyde 2,3-Dimethoxy- benzaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid/Pyridine) Aldehyde->Knoevenagel Acid 2,3-Dimethoxy- cinnamic Acid Ester Ethyl 2,3-dimethoxy- cinnamate Acid->Ester Esterification (Optional) Reduction Reduction (LiAlH4 or H2/Pd) Acid->Reduction Direct Reduction Ester->Reduction Alcohol 3-(2,3-Dimethoxyphenyl) propan-1-ol (Target) Purification Vacuum Distillation (BP: 140°C @ 0.5 mmHg) Alcohol->Purification Knoevenagel->Acid Decarboxylation Reduction->Alcohol Crude Oil Purification->Alcohol Pure Oil (>98%)

Caption: Synthesis of this compound via Cinnamic Acid Reduction, necessitating vacuum distillation.

Purification Strategy
  • Primary Method: Vacuum Distillation .

    • Target: Collect fraction boiling at 138–142°C (0.5 mmHg) .

    • Pre-fraction: Discard volatiles boiling <130°C (solvent residues).

  • Secondary Method: Flash Chromatography .

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).

    • Detection: UV at 254 nm (aromatic absorption) or Iodine stain.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 3929-47-3 (3-(3,4-Dimethoxyphenyl)-1-propanol). Retrieved from [Link]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol, a valuable intermediate in pharmaceutical and fine chemical research.[1][2] The protocol details a robust and efficient one-pot catalytic hydrogenation of 3-(2,3-dimethoxyphenyl)acrylaldehyde. We delve into the mechanistic principles, catalyst selection rationale, a detailed step-by-step experimental procedure, and critical safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for producing this saturated alcohol with high purity and yield.

Introduction and Strategic Overview

The synthesis of substituted propanols is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of biologically active molecules.[1] The target molecule, this compound, incorporates a dimethoxyphenyl moiety frequently found in CNS-active agents. Catalytic hydrogenation stands out as the preferred industrial method for such transformations due to its high efficiency, atom economy, and environmental advantages over stoichiometric reductants.[3]

This application note focuses on the complete reduction of the α,β-unsaturated aldehyde, 3-(2,3-dimethoxyphenyl)acrylaldehyde. This substrate contains two reducible functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O). The primary challenge in this synthesis is to achieve complete and simultaneous hydrogenation of both moieties to yield the desired saturated alcohol, avoiding the accumulation of intermediates such as the unsaturated alcohol or the saturated aldehyde.[4]

Our strategy employs a high-activity nickel catalyst under moderate hydrogen pressure to ensure a complete and efficient conversion in a single synthetic operation.

Reaction Mechanism and Catalyst Selection

Mechanistic Pathway

The catalytic hydrogenation of α,β-unsaturated aldehydes over a heterogeneous metal catalyst is a well-established process, generally following the Horiuti-Polanyi mechanism.[3] The key steps involve:

  • Adsorption: The α,β-unsaturated aldehyde and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, forming activated hydrogen atoms (H*) bound to the metal surface.[5]

  • Stepwise Hydrogenation: The activated hydrogen atoms are sequentially transferred to the adsorbed aldehyde. This can occur via two main pathways (Scheme 1):

    • Pathway A (C=C reduction first): Hydrogenation of the alkene bond yields the saturated aldehyde intermediate, which is subsequently reduced to the saturated alcohol. This pathway is often thermodynamically and kinetically favored on noble metal catalysts like Palladium (Pd).[6][7]

    • Pathway B (C=O reduction first): Hydrogenation of the carbonyl group produces the unsaturated (allylic) alcohol intermediate, which is then reduced to the final product.

The final product distribution is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[8]

Scheme 1: Possible Hydrogenation Pathways

Rationale for Catalyst Selection

While several catalysts, including Palladium (Pd/C) and Platinum (Pt/C), are active for hydrogenation, they often exhibit high selectivity toward the C=C bond under mild conditions, which can lead to the formation of the saturated aldehyde as the main product.[6][9] Achieving complete reduction to the saturated alcohol with these catalysts may require more forcing conditions (higher temperature and pressure).

For this protocol, Raney® Nickel is selected as the catalyst of choice. Its key advantages for this specific transformation include:

  • High Activity: Raney Nickel is a highly active hydrogenation catalyst capable of reducing a wide range of functional groups, including both alkenes and aldehydes.[10]

  • Proven Efficacy: Literature reports demonstrate that Raney Nickel effectively converts cinnamaldehyde and its derivatives into the corresponding saturated alcohols with excellent yields, confirming its ability to reduce both the C=C and C=O bonds efficiently.[8][11]

  • Cost-Effectiveness: Compared to precious metal catalysts, nickel-based catalysts offer a significant economic advantage for larger-scale synthesis.

While highly effective, Raney Nickel is pyrophoric when dry and requires specific handling procedures, which are detailed in the safety section of this protocol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagents & MaterialsGradeSupplierNotes
3-(2,3-Dimethoxyphenyl)acrylaldehyde≥97%Commercially AvailableStarting material.
Raney® Nickel 2800 (Slurry in water)Catalyst GradeSigma-Aldrich, etc.Approx. 50% Ni in water. Pyrophoric .
Hydrogen (H₂) GasHigh Purity (≥99.99%)Industrial Gas SupplierUse with a two-stage regulator.
Ethanol (EtOH)AnhydrousCommercially AvailableReaction Solvent.
Celite® 545Filtration GradeCommercially AvailableFilter aid for catalyst removal.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction and chromatography.
n-HexaneACS GradeCommercially AvailableFor chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography.
EquipmentDescription
Parr Hydrogenator or AutoclaveHigh-pressure reaction vessel (e.g., 500 mL).
Glass Liner for ReactorTo contain the reaction mixture.
Magnetic Stir Plate & Stir BarFor vigorous agitation.
Schlenk Flasks & Inert Gas Line (N₂/Ar)For safe handling of the catalyst.
Buchner Funnel & Filter FlaskFor catalyst filtration.
Rotary EvaporatorFor solvent removal.
Flash Chromatography SystemFor product purification.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Wash Raney Ni Catalyst B Charge Reactor: 1. Solvent (EtOH) 2. Substrate 3. Catalyst Slurry A->B C Seal & Purge Reactor (3x N₂, 3x H₂) B->C D Pressurize with H₂ (50-100 psi) C->D E Heat & Stir (25-50°C, 4-24h) D->E F Monitor Reaction (H₂ uptake, TLC/GC) E->F G Cool & Vent Reactor Purge with N₂ F->G H Filter through Celite® (Keep wet!) G->H I Concentrate Filtrate (Rotary Evaporator) H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure

1. Catalyst Preparation (Perform in a fume hood):

  • Using a spatula, transfer approximately 4.0 g of the commercial Raney® Nickel slurry (approx. 2.0 g dry weight) into a beaker.

  • Carefully decant the supernatant water. Wash the catalyst by adding ~20 mL of anhydrous ethanol, swirling gently, and decanting the solvent. Repeat this wash step two more times to replace the water with the reaction solvent. Crucially, do not allow the catalyst to become dry at any point.

2. Reactor Setup:

  • Place a glass liner and a magnetic stir bar into the high-pressure reactor vessel.

  • To the liner, add 3-(2,3-dimethoxyphenyl)acrylaldehyde (19.22 g, 100 mmol) and 150 mL of anhydrous ethanol.

  • Under a gentle stream of nitrogen or argon, add the washed Raney® Nickel slurry to the reaction mixture using an ethanol-wetted spatula or by rinsing the beaker with a small amount of ethanol.

3. Hydrogenation Reaction:

  • Seal the reactor according to the manufacturer's instructions.

  • Connect the reactor to the gas lines and begin vigorous stirring.

  • Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting. Repeat this cycle three times.

  • Purge the system with hydrogen gas by pressurizing (to ~50 psi) and venting. Repeat this cycle three times to ensure the atmosphere is pure hydrogen.

  • Pressurize the reactor to the final working pressure of 80-100 psi (5.5 - 6.8 bar) with hydrogen.

  • If necessary, gently heat the reaction to 30-40°C. The reaction is often exothermic and may proceed smoothly at room temperature.

  • Monitor the reaction by observing the drop in pressure on the H₂ tank gauge, indicating hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Progress can be confirmed by carefully taking a small aliquot (after depressurizing and purging with N₂) for TLC or GC-MS analysis.

4. Work-up and Purification:

  • Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen pressure in the fume hood.

  • Purge the reactor with nitrogen three times.

  • Open the reactor and prepare a Buchner funnel with a 1-inch pad of Celite®. Pre-wet the Celite® pad with ethanol.

  • Filter the reaction mixture through the Celite® pad. Rinse the reactor and the filter cake with additional ethanol (2 x 30 mL) to ensure all product is collected. It is critical to keep the filter cake wet with ethanol at all times to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Safely quench the used catalyst on the Celite® pad by transferring it to a large beaker and very slowly adding a large volume of water.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to yield the pure this compound as a colorless oil or low-melting solid.

Process Parameters and Optimization

The following table summarizes the key reaction parameters and provides guidance for optimization.

ParameterRecommended RangeRationale & Optimization Notes
Catalyst Loading 5-10 wt% (dry basis vs. substrate)Higher loading accelerates the reaction but increases cost and complicates filtration. 10 wt% is a robust starting point.
Solvent Ethanol, Methanol, IsopropanolEthanol is a good general-purpose solvent. Isopropanol can also act as a hydrogen donor in transfer hydrogenation.[12]
H₂ Pressure 50 - 150 psi (3.4 - 10.2 bar)Higher pressure increases the rate of hydrogenation, especially for the carbonyl group. 80-100 psi is typically sufficient.
Temperature 25 - 50 °CThe reaction is often exothermic. Gentle heating may be required to initiate the reaction but cooling might be necessary to control it.
Stirring Speed >800 RPMVigorous stirring is essential to ensure efficient gas-liquid-solid mixing and prevent mass transfer limitations.
Reaction Time 4 - 24 hoursHighly dependent on other parameters. Monitor for completion to avoid over-reduction or side reactions.

Critical Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Pyrophoric Catalyst: Raney® Nickel is pyrophoric, especially when dry. It can ignite spontaneously upon exposure to air. Never allow the catalyst to dry. Always handle it as a slurry in water or an appropriate solvent. The used catalyst on the filter paper must be quenched by immediately and slowly adding it to a large volume of water.

  • High-Pressure Equipment: The use of a high-pressure reactor requires proper training. Always inspect the equipment for damage before use and never exceed the manufacturer's specified pressure and temperature limits. Use a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

References

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  • Wang, X., et al. (2022). Role of catalyst surface-active sites in the hydrogenation of α,β-unsaturated aldehyde. Frontiers of Chemical Science and Engineering, 16, 1403-1415. [Available at: https://journal.hep.com.cn/fop/EN/10.1007/s11705-022-2182-3]
  • Wang, Y., et al. (2021). Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. Applied Catalysis B: Environmental, 284, 119741. [Available at: https://orca.cardiff.ac.uk/id/eprint/136009/]
  • Janthon, P., et al. (2013). Mechanism of Selective Hydrogenation of α,β-Unsaturated Aldehydes on Silver Catalysts: A Density Functional Study. Catalysis Letters, 143, 198-205. [Available at: https://www.researchgate.
  • Ravichandran, R., & Divakar, S. (1996). Reduction of trans-cinnamaldehyde by hydrogenation over Raney nickel mediated by derivatives of Beta-cyclodextrin. Indian Journal of Chemistry, 35B(11), 1167-1173. [Available at: http://eprints.cftri.res.in/id/eprint/1039]
  • Vojvodic, A., et al. (2012). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. ACS Catalysis, 2(8), 1675-1682. [Available at: https://www.pnl.gov/main/publications/external/technical_reports/PNNL-SA-85832.pdf]
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  • Meijboom, R., & van der Westhuizen, C. (2011). Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst. South African Journal of Chemistry, 64, 239-244. [Available at: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502011000200017]
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  • Mpelane, S. P., et al. (2022). The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. Molecules, 27(19), 6527. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572973/]
  • Martínez, C., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1841. [Available at: https://www.mdpi.com/1422-8599/2024/1/M1841]
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  • Johnston, R. A., et al. (2020). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. Google Patents, US20200001274A1. [Available at: https://patents.google.
  • Li, S., & Lundquist, K. (1998). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 52, 1044-1051. [Available at: https://www.researchgate.net/publication/232009226_Synthesis_of_12-Bis34-dimethoxyphenyl-13-propanediol_Starting_from_trans-13-Bis34-dimethoxyphenyl-23-epoxy-1-propanone]
  • Ros, A., et al. (2017). Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium(II) Complexes. European Journal of Organic Chemistry, 2017(42), 6331-6338. [Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201701235]
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  • Rodríguez-Linares, B., et al. (2007). (E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E, 63(12), o4566. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960012/]
  • Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one. Google Patents, CN107857697B. [Available at: https://patents.google.
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  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. AIP Conference Proceedings. [Available at: https://pubs.aip.org/aip/acp/article-abstract/1862/1/030141/555815/Synthesis-3-4-Dimethoxybenzyl-2-4-Dihydroxyphenyl]
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  • Meemken, F., et al. (2017). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 7, 4413-4424. [Available at: https://pubs.rsc.org/en/content/articlelanding/2017/cy/c7cy01358a]
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Available at: https://pubmed.ncbi.nlm.nih.gov/32297743/]

Sources

Application Notes and Protocols: Functionalization of the Hydroxyl Group in 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This comprehensive guide provides detailed protocols and theoretical background for the chemical modification of the primary hydroxyl group in 3-(2,3-dimethoxyphenyl)propan-1-ol. This compound serves as a valuable building block in the synthesis of various pharmacologically active molecules and fine chemicals. The functionalization of its terminal alcohol is a critical step in creating diverse derivatives. This document outlines key transformations including oxidation, etherification, esterification, and conversion to sulfonate esters, providing researchers in organic synthesis and drug development with a practical and scientifically grounded resource.

Introduction

This compound is a versatile synthetic intermediate characterized by a dimethoxy-substituted phenyl ring and a primary aliphatic alcohol. The hydroxyl group is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The strategic functionalization of this hydroxyl moiety is pivotal in altering the molecule's physicochemical properties, such as polarity, lipophilicity, and reactivity, which are crucial determinants of biological activity and material characteristics. This guide details robust and reproducible methods for achieving these transformations.

PART 1: Conversion of the Hydroxyl Group to a Better Leaving Group

A fundamental strategy in synthetic organic chemistry is the conversion of alcohols, which are inherently poor leaving groups (as hydroxide, OH⁻), into more labile functionalities.[1][2] This enhances their susceptibility to nucleophilic substitution and elimination reactions.[3] Sulfonate esters are excellent choices for this purpose as their corresponding anions are weak bases and thus, excellent leaving groups.[1]

Protocol 1: Synthesis of 3-(2,3-Dimethoxyphenyl)propyl p-toluenesulfonate (Tosyl Esters)

The conversion of this compound to its corresponding tosylate is a common and effective method to activate the hydroxyl group for subsequent nucleophilic substitution.

Reaction Principle: The alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, which neutralizes the HCl generated during the reaction.[4]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol of alcohol).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.3 eq) dropwise.[5]

  • Tosylation: To the stirred solution, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol of TsCl) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[4][5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction by the slow addition of cold water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like heptane.[5]

Data Summary Table:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
3-(2,3-Dimethoxyphenyl)propyl p-toluenesulfonateC₁₈H₂₂O₅S350.4390-95

Visualization of the Tosylation Workflow:

Tosylation_Workflow cluster_prep Reaction Setup cluster_reaction Tosylation Reaction cluster_workup Work-up & Purification Start Dissolve Alcohol in DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_TsCl Add TsCl Solution Add_Base->Add_TsCl Warm_Stir Warm to RT & Stir Add_TsCl->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Wash Aqueous Washes Quench->Wash Dry_Conc Dry & Concentrate Wash->Dry_Conc Purify Purify Dry_Conc->Purify End Isolated Tosylate Purify->End

Caption: Workflow for the synthesis of 3-(2,3-dimethoxyphenyl)propyl p-toluenesulfonate.

PART 2: Etherification of the Hydroxyl Group

The synthesis of ethers from this compound can be achieved through several methods, with the Williamson ether synthesis being a classic and highly effective approach for primary alcohols.[6][7]

Protocol 2: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[6][8][9]

Reaction Principle: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then undergoes nucleophilic substitution with a primary alkyl halide.[9][10]

Experimental Protocol:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (15 mL/mmol of NaH) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol of alcohol) dropwise at 0 °C.

  • Reaction Mixture: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ether by column chromatography.

Data Summary Table:

Product (Example)ReagentMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-Methoxy-3-(2,3-dimethoxyphenyl)propaneMethyl IodideC₁₂H₁₈O₃210.2785-95
1-Ethoxy-3-(2,3-dimethoxyphenyl)propaneEthyl BromideC₁₃H₂₀O₃224.3080-90

PART 3: Esterification of the Hydroxyl Group

Esterification is a fundamental transformation that can be accomplished through various methods, including Fischer esterification with a carboxylic acid or acylation with an acid chloride or anhydride. The Mitsunobu reaction offers a mild alternative for converting primary alcohols to esters.[11][12][13]

Protocol 3: Mitsunobu Esterification

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with inversion of configuration (though not relevant for this achiral substrate) under mild, neutral conditions.[11][12][14] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Reaction Principle: Triphenylphosphine and DEAD combine to form a phosphonium salt intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group.[11][12] A carboxylic acid then acts as the nucleophile, displacing the activated hydroxyl group.[12]

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (10 mL/mmol of alcohol).[13]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the stirred reaction mixture.[13] An exothermic reaction is often observed.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product, which contains triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be purified by column chromatography on silica gel.

Data Summary Table:

Product (Example)ReagentMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
3-(2,3-Dimethoxyphenyl)propyl acetateAcetic AcidC₁₃H₁₈O₄238.2875-85
3-(2,3-Dimethoxyphenyl)propyl benzoateBenzoic AcidC₁₈H₂₀O₄300.3580-90

Visualization of the Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Adduct [PPh₃-N(CO₂Et)N⁻(CO₂Et)] PPh3->Betaine + DEAD DEAD DEAD Alcohol R-OH Acid R'COOH Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Ester Ester (R-OCOR') Alkoxyphosphonium->Ester + R'COO⁻ Byproducts Ph₃PO + DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu esterification reaction.

PART 4: Oxidation of the Hydroxyl Group

The primary alcohol in this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[15][16]

Protocol 4A: Oxidation to 3-(2,3-Dimethoxyphenyl)propanal (Aldehyde)

For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[15] Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation.

Experimental Protocol:

  • Reagent Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane (DCM) (15 mL/mmol of PCC), add a solution of this compound (1.0 eq) in anhydrous DCM (5 mL/mmol of alcohol) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Purification: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the aldehyde. Further purification can be achieved by column chromatography if necessary.

Protocol 4B: Oxidation to 3-(2,3-Dimethoxyphenyl)propanoic Acid (Carboxylic Acid)

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid. A greener alternative involves using hydrogen peroxide with a suitable catalyst.[17]

Experimental Protocol (using H₂O₂):

  • Catalyst Setup: In a round-bottom flask, prepare a solution of this compound (1.0 eq) and a suitable catalyst, such as a proline-based heteropolyoxometalate (e.g., (ProH)₃[PW₁₂O₄₀], 3 mol%).[17]

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (3.0 eq) dropwise to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and stir for 8 hours.[17] Monitor the progress by TLC.

  • Work-up: After cooling to room temperature, extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine. The carboxylic acid can often be purified by extraction into a basic aqueous solution (e.g., 1 M NaOH), followed by acidification with HCl and re-extraction into an organic solvent. Dry the final organic layer and concentrate to yield the product.

Data Summary Table:

ProductReagentMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
3-(2,3-Dimethoxyphenyl)propanalPCCC₁₁H₁₄O₃194.2380-90
3-(2,3-Dimethoxyphenyl)propanoic AcidH₂O₂/CatalystC₁₁H₁₄O₄210.2375-85[17]

Conclusion

The functionalization of the hydroxyl group in this compound is a gateway to a vast chemical space of derivatives with potential applications in various fields, particularly in the development of new therapeutic agents. The protocols outlined in this guide provide reliable and versatile methods for the key transformations of this important building block. Researchers are encouraged to adapt and optimize these procedures based on the specific requirements of their target molecules.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. [Link]

  • Castro, B. R. (1983). Replacement of Alcoholic Hydroxyl Groups by Halogens and Other Nucleophiles via Oxyphosphonium Intermediates. Organic Reactions, 29, 1–162. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • LibreTexts. (2021, May 20). 8.6: Converting Alcohols into Better Leaving Groups. [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. [Link]

  • University of Calgary. Reactions of Alcohols. [Link]

  • Duan, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), 123-145. [Link]

  • Jack Westin. Alcohols Important Reactions - MCAT Content. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Transformation Tutoring. (2022, November 20). Williamson Ether Synthesis And Alcoxymercuration. [Link]

  • Organic Reactions. The Mitsunobu Reaction. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • PrepChem.com. Synthesis of tosylate. [Link]

  • Save My Exams. (2025, March 3). Propan-1-ol Oxidation. [Link]

  • EasyChem.com.au. Oxidation of Propanol. [Link]

  • Zhang, Y., et al. (2021). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Chemical Papers, 75(12), 6545-6553. [Link]

Sources

Application Note: Green Chemistry Synthesis of Dimethoxyphenyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(3,4-dimethoxyphenyl)-1-propanol (and its derivatives) has traditionally relied on petrochemical precursors or harsh reduction methods involving lithium aluminum hydride (LiAlH₄) and toxic methylating agents like methyl iodide. With the rise of Lignin-First Biorefining , these phenylpropanoid targets can now be accessed more sustainably from biomass-derived monomers such as ferulic acid, coniferyl alcohol, or eugenol.

This Application Note details a Green Chemistry Protocol for synthesizing dimethoxyphenyl propanol derivatives. We prioritize atom economy , benign solvents (bio-ethanol, water), and catalytic efficiency . The guide focuses on two critical transformations:

  • Chemo-selective Hydrogenation of the propenyl side chain.

  • Green Methylation using Dimethyl Carbonate (DMC) to replace toxic alkyl halides.

Strategic Framework: The "Green Logic"

Why this Route?

Traditional routes often involve the hydroboration of methyleugenol (requiring stoichiometric borane and oxidative workup) or the reduction of cinnamic acids with stoichiometric hydrides. These generate significant salt waste (high E-factor).

Our approach utilizes Catalytic Hydrogenation and Green Methylation , aligning with the 12 Principles of Green Chemistry:

  • Solvent Selection: Ethanol is used as a renewable, low-toxicity solvent that solubilizes both the organic substrate and hydrogen gas.

  • Catalyst Recovery: Heterogeneous Pd/C is employed for easy filtration and reuse.

  • Reagent Safety: Dimethyl Carbonate (DMC) is used as a biodegradable, non-toxic alternative to dimethyl sulfate or methyl iodide for phenolic methylation.

Reaction Pathway Visualization

The following diagram outlines the sustainable valorization pathway from Lignin to the target Drug Precursor.

G Lignin Lignin Biomass (Feedstock) Monomers Monomers Lignin->Monomers Depolymerization Monomer Coniferyl Alcohol / Ferulic Acid Inter 3,4-Dimethoxy- cinnamaldehyde Monomer->Inter Oxidation/Methylation Target 3-(3,4-Dimethoxyphenyl)- 1-propanol Inter->Target Selective Hydrogenation DMC Dimethyl Carbonate (Green Methylation) DMC->Monomer H2 H2 / Pd/C (Ethanol) H2->Inter

Figure 1: Sustainable workflow from biomass feedstock to pharmaceutical intermediate, highlighting green reagent insertion.

Experimental Protocols

Protocol A: Chemo-selective Hydrogenation of 3,4-Dimethoxycinnamaldehyde

This protocol converts the unsaturated aldehyde (derived from lignin oxidation) to the saturated alcohol in a "one-pot" reduction sequence.

Target: 3-(3,4-dimethoxyphenyl)-1-propanol Scale: 10 mmol Green Metric: 100% Atom Economy (for H2 addition), Ethanol Solvent.

Materials
  • Substrate: 3,4-Dimethoxycinnamaldehyde (1.92 g, 10 mmol)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (100 mg)

  • Solvent: Absolute Ethanol (Bio-grade preferred) (20 mL)

  • Reductant (Step 2): Sodium Borohydride (NaBH₄) (0.5 eq, 190 mg) - Note: While stoichiometric, this is used for the aldehyde reduction to alcohol after the alkene is saturated catalytically.

Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 20 mL of ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C can ignite solvent vapors; add to the wet solution or under an inert blanket.

  • Hydrogenation (Step 1): Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a hydrogen balloon (1 atm). Stir vigorously at Room Temperature (25°C) for 2 hours.

    • Mechanism:[1][2][3][4] Pd/C rapidly saturates the C=C double bond. The aldehyde group is generally slower to reduce under these mild conditions.

    • QC Check: TLC (Hexane:EtOAc 7:[5]3) should show the disappearance of the cinnamaldehyde (UV active, conjugated).

  • Reduction (Step 2): Once the C=C bond is saturated (confirmed by TLC), remove the H2 balloon and purge with Nitrogen. Cool the mixture to 0°C.

  • Borohydride Addition: Add NaBH₄ portion-wise over 5 minutes. Stir for 30 minutes at 0°C, then allow to warm to RT for 1 hour.

  • Workup: Filter the mixture through a Celite pad to recover the Pd/C catalyst (Save for recycling).

  • Quench: Add 5 mL of saturated NH₄Cl solution to the filtrate to quench excess borohydride.

  • Isolation: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Dry organic layer over MgSO₄ and concentrate.[5]

Expected Yield: 90-95% (Colorless Oil).

Protocol B: Green Methylation using Dimethyl Carbonate (DMC)

If starting from Dihydroconiferyl Alcohol (a phenol obtained directly from lignin hydrogenolysis), you must methylate the phenolic hydroxyl group. We replace toxic Methyl Iodide with Dimethyl Carbonate (DMC).

Reaction: Ar-OH + MeO-CO-OMe


 Ar-OMe + MeOH + CO2
Green Metric:  By-products are Methanol (recyclable) and CO2. No halide waste.
Materials
  • Substrate: Dihydroconiferyl alcohol (1.82 g, 10 mmol)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (10 mL, excess acts as solvent)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq, 2.07 g)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%, 160 mg) - Phase transfer catalyst enhances rate.

Procedure
  • Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction requires ~130-150°C for high conversion).

  • Charging: Combine substrate, K₂CO₃, TBAB, and DMC.

  • Reaction: Seal the vessel and heat to 140°C for 6-8 hours.

    • Note: The high temperature is necessary because DMC is a weaker electrophile than MeI. However, the safety profile is vastly superior.

  • Workup: Cool to RT. Filter off the inorganic salts (K₂CO₃).

  • Purification: Evaporate excess DMC (recoverable by distillation). The residue is usually pure enough for use; otherwise, filter through a short silica plug.

Quality Control & Characterization

Validation of the synthesized 3-(3,4-dimethoxyphenyl)-1-propanol must confirm the saturation of the side chain and the integrity of the methoxy groups.

Data Summary Table
ParameterExpected ValueDiagnostic Signal
Appearance Colorless to pale yellow oilVisual Inspection
GC-MS (m/z) 196.24 [M]+Molecular Ion peak
1H NMR (Alkane)

1.8 - 2.0 ppm (Multiplet)
Central -CH2- of propyl chain
1H NMR (Methoxy)

3.85, 3.87 ppm (Singlets)
Two -OCH3 groups (Integrate 6H)
IR Spectroscopy 3300-3400 cm⁻¹Broad O-H stretch (Alcohol)
IR Spectroscopy No peak at 1600-1650 cm⁻¹Absence of C=C (Alkene)
NMR Validation Logic
  • Disappearance of Alkene: In the starting cinnamaldehyde/alcohol, the vinylic protons appear at 6.0-7.0 ppm. In the product, these must be absent.

  • Appearance of Propyl Chain: Look for the classic "Triplet-Multiplet-Triplet" pattern of the propyl chain (-CH2-CH2-CH2-OH) in the 1.8–4.0 ppm region.

Process Safety & Troubleshooting

Catalyst Recirculation Loop

The following diagram illustrates the catalyst recovery cycle for Protocol A (Pd/C), a critical component of the "Green" designation.

Recycle Rxn Reaction Mixture (EtOH + Product + Pd/C) Filter Filtration (Celite Pad) Rxn->Filter Filtrate Filtrate (Product Solution) Filter->Filtrate Cake Filter Cake (Wet Pd/C) Filter->Cake Reuse Catalyst Reuse (Next Batch) Cake->Reuse Keep Wet (Pyrophoric Risk) Wash Ethanol Wash Wash->Filter Reuse->Rxn

Figure 2: Catalyst recovery workflow. Note: Pd/C must be kept wet with solvent to prevent spontaneous ignition in air.

Troubleshooting Guide
  • Incomplete Hydrogenation: If TLC shows starting material after 2 hours, check the H2 balloon seal or purge the system again. Old Pd/C may be deactivated; add fresh catalyst (10% w/w).

  • Over-reduction: If the aromatic ring begins to reduce (rare with Pd/C at 1 atm), ensure the reaction is stopped immediately after H2 uptake ceases.

  • DMC Reaction Pressure: If using a sealed tube, ensure it is rated for >5 bar pressure, as CO2 generation will pressurize the vessel.

References

  • Sustainable Solvents in Hydrogenation

    • Title: Solvent Selection in Transfer Hydrogen
    • Source: Horizon Research Publishing.
    • URL:[Link]

  • Lignin-Derived Monomer Synthesis

    • Title: Lignin and Related Compounds.[2] III. An Improved Synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol.

    • Source: ResearchGate.[6]

    • URL:[Link]

  • Green Solvents for Organocatalysis

    • Title: Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organoc
    • Source: RSC Advances / NIH.
    • URL:[Link]

  • Green Chemistry Metrics & Catalysis

    • Title: Green Chemistry - Selective production of 1-arylalkenes and alkanes.
    • Source: Royal Society of Chemistry (Green Chem. Journal).[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 3-(2,3-Dimethoxyphenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support response for a research team struggling with the synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol . It prioritizes yield optimization, reproducibility, and scalability.[1]

Executive Summary: The "Golden Route" Strategy

To maximize the yield of This compound , you must avoid "all-in-one" reductions that attempt to reduce a cinnamyl precursor directly to the saturated alcohol.[1] The electron-rich nature of the 2,3-dimethoxy ring, combined with the steric hindrance at the ortho position, often leads to side reactions (polymerization or incomplete reduction) when using aggressive reagents on conjugated systems.[1]

The Recommended High-Yield Protocol (Stepwise):

  • Condensation: 2,3-Dimethoxybenzaldehyde

    
     2,3-Dimethoxycinnamic acid.[1]
    
  • Saturation: Hydrogenation (H₂/Pd-C)

    
     3-(2,3-Dimethoxyphenyl)propanoic acid.
    
  • Reduction: Borane-THF (BH₃·THF) reduction

    
    Target Alcohol .
    

Note: While LiAlH₄ is common, Borane-THF provides superior chemoselectivity and cleaner workups for electron-rich phenylpropanoic acids.[1]

Phase 1: Route Analysis & Decision Logic

Before modifying your glassware setup, verify you are using the correct pathway.[1] Many yield losses occur due to selecting a route that looks shorter on paper but fails in the flask.

Comparative Route Analysis
Route VariantReagentsTypical YieldRisk FactorVerdict
Direct Cinnamyl Reduction LiAlH₄ (excess) on Cinnamic Acid40-60%High. Competing 1,2 vs 1,4 addition; polymerization of styrene intermediates.[1]AVOID
Hydroboration Allylbenzene + BH₃ then H₂O₂65-75%Medium. Regioselectivity issues (Markovnikov vs Anti-Markovnikov) can be tricky with ortho substituents.Backup
Stepwise (The "Golden Route") H₂/Pd-C then BH₃·THF85-95% Low. Isolates the saturation step from the carbonyl reduction.RECOMMENDED
Decision Tree: Troubleshooting Your Current Process

YieldOptimization Start Start: Low Yield Identified CheckPrecursor Are you reducing 2,3-Dimethoxycinnamic Acid? Start->CheckPrecursor Stepwise Switch to Stepwise: Hydrogenate C=C first CheckPrecursor->Stepwise Yes (Direct Reduction) CheckReagent Reagent Selection: LiAlH4 or Borane? CheckPrecursor->CheckReagent No (Already Saturated) UseBorane Switch to BH3·THF (Avoids emulsions) CheckReagent->UseBorane Using LiAlH4 WorkupIssue Workup Protocol: Are you getting 'goo'? CheckReagent->WorkupIssue Using Borane Fieser Implement Fieser Workup or Rochelle's Salt WorkupIssue->Fieser Yes

Figure 1: Diagnostic logic for identifying the root cause of yield loss in phenylpropanol synthesis.

Phase 2: Detailed Protocols & Critical Parameters

Step 1: Preparation of 3-(2,3-Dimethoxyphenyl)propanoic Acid

If you already have this intermediate, skip to Step 2.[1]

The Issue: The ortho-methoxy group creates steric crowding, making the Knoevenagel condensation sluggish compared to the 3,4-isomer. The Fix: Use the Doebner Modification with increased pyridine.

  • Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Malonic acid (2.0 eq), Pyridine (solvent), Piperidine (catalytic).[1][2]

  • Key Condition: Heat to 80°C for 1 hour, then reflux (100-115°C) for 3 hours. The initial lower temp prevents premature decarboxylation before condensation is complete.

  • Purification: Acidify to pH 1 with HCl. The product should precipitate. Recrystallize from Ethanol/Water if purity is <98%.

Step 2: Reduction to the Target Alcohol

The Critical Step. We recommend Borane-THF (BH₃[1]·THF) over LiAlH₄ for this specific substrate.

Why Borane?

  • Chemoselectivity: Borane reduces carboxylic acids faster than esters or amides, and significantly faster than the aromatic ring.

  • Safety: It avoids the violent quenching associated with LiAlH₄.

  • Solubility: The boronate intermediate is often more soluble in THF, preventing occlusion of the starting material.[1]

Optimized Protocol (10 mmol Scale)
  • Setup: Flame-dried 100 mL round-bottom flask, N₂ atmosphere.

  • Dissolution: Dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (2.10 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[3]

  • Addition: Add BH₃·THF (1.0 M solution, 15 mL, 15 mmol) dropwise over 20 minutes.

    • Observation: Gas evolution (H₂) will occur. Control the rate to prevent foaming.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The acid (low R_f) should disappear; the alcohol (high R_f) appears.

  • Quenching (Critical for Yield):

    • Cool to 0°C.[3]

    • Add Methanol (5 mL) dropwise. This destroys excess borane and breaks down the boronate ester polymer.

    • Wait: Stir for 30 mins.

    • Reflux: Remove the ice bath and reflux for 1 hour. This step is often skipped but is vital to fully cleave the boron-oxygen bonds and release the free alcohol.[1]

Phase 3: Troubleshooting & FAQs

Q1: My product is trapped in a white emulsion during workup. How do I recover it?

Diagnosis: You likely used LiAlH₄ or didn't fully cleave the borane complex, leading to aluminum hydroxides or organoboron polymers trapping your oil.[1]

The Fix (For LiAlH₄ users): Use the Fieser Method . For every x grams of LiAlH₄ used:

  • Add x mL water.

  • Add x mL 15% NaOH.

  • Add 3x mL water. Result: A granular white precipitate forms that can be easily filtered, releasing the trapped organic product.[1]

The Fix (For Borane users): Ensure the methanol reflux step (Step 5 above) is performed. If an emulsion persists during extraction, wash the organic layer with saturated Rochelle’s salt (Sodium Potassium Tartrate) solution and stir vigorously for 2 hours.[1] This chelates the boron/aluminum salts into the aqueous phase.

Q2: I see a spot on TLC that isn't my product or starting material.

Diagnosis: Over-reduction or Demethylation.

  • Demethylation: If you used BBr₃ or heated LiAlH₄ too aggressively, you may have cleaved the ortho-methoxy ether, forming a phenol.[1] Phenols will streak on silica gel.

  • Test: Treat a small aliquot with FeCl₃. A color change (purple/green) indicates a free phenol.

  • Prevention: Keep reaction temp below 40°C during reduction. Ensure reagents are acid-free.

Q3: The yield is low (50%) and the product smells like styrene.

Diagnosis: You likely performed a direct reduction of the cinnamic acid (double bond present) and caused polymerization or elimination. Solution: Hydrogenate the double bond before the hydride reduction. The saturated acid is stable; the cinnamyl system is prone to side reactions.

Q4: Can I use NaBH₄ instead?

Answer: Not directly. NaBH₄ alone cannot reduce carboxylic acids.[4] Modification: You can use NaBH₄ + Iodine (I₂) in THF. This generates BH₃ in situ. It is a cheaper alternative to BH₃[1]·THF and often safer, but requires careful addition of iodine (exothermic).[1]

  • Protocol: Suspend Acid and NaBH₄ in THF. Add I₂ in THF dropwise at 0°C. Reflux after color fades.

Visualizing the Pathway

SynthesisPathway Aldehyde 2,3-Dimethoxy- benzaldehyde Cinnamic 2,3-Dimethoxy- cinnamic Acid Aldehyde->Cinnamic Malonic Acid Pyridine, 80°C (Knoevenagel) Propanoic 3-(2,3-Dimethoxyphenyl) propanoic Acid Cinnamic->Propanoic H2, Pd/C EtOAc (Hydrogenation) Alcohol TARGET: 3-(2,3-Dimethoxyphenyl) propan-1-ol Propanoic->Alcohol BH3·THF or LiAlH4 (Reduction)

Figure 2: The "Golden Route" synthetic pathway. Isolating the hydrogenation step prevents side reactions associated with conjugated alkene reduction.[1]

References

  • Knoevenagel Condensation (Doebner Modification)

    • Koo, J., et al. "2,3-Dimethoxycinnamic Acid."[1][2] Organic Syntheses, Coll.[1][2] Vol. 4, p. 327 (1963).

  • Reduction of Carboxylic Acids with Borane

    • Brown, H. C., & Heim, P. "Selective Reductions.[1] 12. Reaction of Carboxylic Acids with Diborane. A Simple, Convenient Method for the Conversion of Carboxylic Acids to Alcohols."[1] Journal of the American Chemical Society, 86(17), 3566–3567 (1964).[1]

  • Fieser Workup for LiAlH4

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1]

  • General Synthesis of Phenylpropanols

    • Sigma-Aldrich Product Data: 3-(2,3-Dimethoxyphenyl)propanoic acid (Precursor).[1]

Sources

Technical Support Center: Purification of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-(2,3-Dimethoxyphenyl)propan-1-ol via column chromatography. Here, we address common challenges with practical, field-tested solutions and detailed protocols to ensure the successful isolation of your target compound.

Troubleshooting and Tactical Guidance

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.

Problem Area: Solvent System Selection & Elution Behavior

Q1: My compound is streaking badly on the TLC plate and not giving a clean spot. What does this indicate for my column purification?

A1: Streaking on a Thin Layer Chromatography (TLC) plate is a significant red flag that predicts poor separation on a column. It is often caused by the sample being too concentrated, the compound having limited solubility in the chosen eluent, or strong interactions with the silica gel.[1] Before proceeding to the column, you must resolve this issue. Try spotting a more dilute solution of your crude material. If streaking persists, your chosen solvent system is likely not optimal. The compound may be too polar for the eluent, causing it to move unevenly. Consider increasing the polarity of your mobile phase.

Q2: I'm struggling to find a solvent system that gives my target compound an ideal Rf value. What should I aim for and what are good starting points?

A2: For effective separation in flash column chromatography, the target compound should have an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[2] This range provides a good balance, ensuring the compound separates from both less polar and more polar impurities without requiring an excessive volume of solvent.

Given the structure of this compound, which contains a polar alcohol group and a moderately polar dimethoxybenzene ring, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemStarting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 → 7:3Low to MediumThe most common and reliable starting point for compounds of moderate polarity.[3]
Dichloromethane / Methanol99:1 → 95:5Medium to HighExcellent for more polar compounds that show low Rf in Hexane/EtOAc systems.[3]
Toluene / Ethyl Acetate9:1 → 7:3Low to MediumCan offer different selectivity for aromatic compounds compared to hexane.

Begin with the least polar ratio and incrementally increase the proportion of the polar solvent until the desired Rf is achieved.

Q3: My compound is eluting too quickly (high Rf) or is stuck at the baseline (low Rf) on the column. How do I adjust my elution strategy?

A3: This is a direct consequence of mobile phase polarity.[5]

  • High Rf (Eluting too quickly): Your eluent is too polar. The solvent is competing too effectively with your compound for binding sites on the silica, causing it to spend more time in the mobile phase and elute rapidly.[5] Solution: Decrease the proportion of the polar solvent in your mixture (e.g., move from 7:3 Hexane/EtOAc to 9:1 Hexane/EtOAc).

  • Low Rf (Stuck on the column): Your eluent is not polar enough. Your compound has a stronger affinity for the stationary phase than the mobile phase. Solution: Gradually increase the polarity of the eluent. This can be done isocratically (using one solvent mixture throughout) or, more effectively, by using a gradient elution where you start with a less polar mixture and progressively increase the concentration of the polar solvent.[6]

Problem Area: Separation Efficiency & Purity

Q4: I'm getting poor separation between my product and an impurity, even though they have a slight Rf difference on TLC. What can I do?

A4: A small ΔRf on TLC indicates a challenging separation. Here are several strategies to improve resolution:

  • Optimize the Solvent System: Sometimes, changing the solvents, even if the overall polarity is similar, can improve selectivity. For instance, substituting ethyl acetate with a different polar solvent like dichloromethane or an ether might alter the specific interactions and enhance separation.[7][8]

  • Increase Column Length/Decrease Diameter: Use a longer, narrower column. This increases the number of theoretical plates, providing more opportunities for the compounds to separate.

  • Reduce Particle Size of Silica: Using silica gel with a smaller mesh size (e.g., 230-400 mesh instead of 60-120) increases the surface area and can significantly improve resolution.

  • Dry Loading: If you are loading your sample dissolved in a solvent (wet loading), and that solvent is more polar than your starting eluent, it can disrupt the top of the column and cause band broadening. Instead, dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]

Q5: I suspect my compound, an alcohol, is decomposing on the acidic silica gel. How can I verify this and what is the solution?

A5: Alcohols can sometimes undergo dehydration or other acid-catalyzed reactions on standard silica gel, which is slightly acidic.[5]

  • Verification: To check for stability, run a 2D TLC. Spot your compound on the bottom left corner of a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[1]

  • Solution: If instability is confirmed, you can deactivate the silica gel. This is done by flushing the packed column with your eluent containing a small amount (0.5-1%) of a base like triethylamine (Et₃N) before loading your sample.[9] Alternatively, consider using a different stationary phase like neutral alumina or Florisil.[1]

Q6: What are the likely impurities I should be trying to separate from this compound?

A6: Impurities can originate from starting materials, byproducts, or degradation.[10][11] Depending on the synthetic route (e.g., reduction of a corresponding ketone or ester), common impurities could include:

  • Unreacted Starting Material: Such as 3-(2,3-dimethoxyphenyl)propanoic acid or its ethyl ester.

  • Over-reduction Products: If a strong reducing agent is used, cleavage of the methoxy groups is a possibility, though less common.

  • Byproducts from Side Reactions: Aldol condensation products or other byproducts from the specific reaction pathway.[11]

  • Oxidation Product: The corresponding aldehyde, 3-(2,3-dimethoxyphenyl)propanal, can form if the alcohol is exposed to oxidizing conditions.

Frequently Asked Questions (FAQs)

Q: What is the ideal ratio of silica gel to crude sample weight? A: A general rule of thumb is to use a silica gel weight that is 20 to 50 times the weight of your crude sample.[5] For difficult separations, this ratio can be increased to 100:1 or even higher.

Q: What is the difference between isocratic and gradient elution? A:

  • Isocratic Elution: The entire chromatography is run using a single, constant solvent composition. This is simpler to perform and is suitable for separating compounds with relatively large differences in Rf.

  • Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing the concentration of the more polar solvent. This is highly effective for separating complex mixtures with a wide range of polarities and can save significant time and solvent.[6]

Q: How do I properly pack a flash chromatography column? A: The "slurry packing" method is most common and effective.[2][12]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, mix your silica gel with your initial, least polar eluent to form a consistent, pourable slurry.

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

  • Open the stopcock to drain the excess solvent, applying gentle pressure with a pump or air line, until the solvent level is just above the top of the silica bed. Never let the silica run dry.

Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine a solvent system that provides an Rf of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel (e.g., 30g for 1g of crude product) in the initial non-polar eluent (e.g., 9:1 Hexane/EtOAc). Pack the column as described in the FAQ above.

  • Sample Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane or your eluent. Carefully add the solution to the top of the silica bed using a pipette. Open the stopcock and allow the sample to absorb onto the silica. Add a small protective layer of sand on top.

  • Elution: Carefully fill the column with the eluent. Begin elution, collecting fractions (e.g., 10-20 mL per test tube). If using a gradient, start with the low-polarity mixture and gradually increase the proportion of the polar solvent after the non-polar impurities have eluted.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate.

  • Combine and Evaporate: Combine the fractions that contain your pure product (single spot on TLC with the correct Rf). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflows

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

G cluster_causes cluster_solutions start Problem: Poor Separation c1 Overloaded Column? start->c1 c2 Poor Solvent Choice? start->c2 c3 Column Packed Poorly? start->c3 c4 Compound Unstable? start->c4 s1 Reduce sample load (Aim for <2% of silica weight) c1->s1 Yes s2 Re-optimize eluent via TLC (Try different solvents) c2->s2 Yes s3 Repack column carefully (Use slurry method) c3->s3 Yes s4 Check stability (2D TLC) Deactivate silica or use Alumina c4->s4 Yes

Caption: Troubleshooting Decision Tree for Poor Separation.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Column chromatography. University of Victoria, Department of Chemistry. [Link]

  • Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Improvement of polarity-based solvent system for countercurrent chromatography in the guidance of solvent selectivity: n-hexane/ethyl acetate/ alcohol solvents/water as an example. PubMed. [Link]

  • Solvent selection in liquid chromatography. Molnar-Institute. [Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Technology Networks. [Link]

  • Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information. Royal Society of Chemistry. [Link]

  • Solvent System Selection Strategies in Countercurrent Separation. SciSpace. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. Request PDF on ResearchGate. [Link]

  • (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Molbase. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Cromedia. [Link]

  • Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. ResearchGate. [Link]

  • Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • Catalytic enantioselective addition of dialkylzincs to aldehydes. Organic Syntheses Procedure. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]

  • Method for synthesizing 1,3-diphenyl-1-propanol compound.

Sources

troubleshooting low purity in 3-(2,3-Dimethoxyphenyl)propan-1-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 32-DMP-09

Subject: Troubleshooting Low Purity & Yield in 3-(2,3-Dimethoxyphenyl)propan-1-ol Production Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Diagnostic Context

You are encountering purity issues with This compound , a critical intermediate often used in the synthesis of


-adrenoceptor antagonists like Silodosin  [1].

The 2,3-dimethoxy substitution pattern presents unique steric and electronic challenges compared to the more common 3,4-isomers (veratrole derivatives). Low purity in this synthesis typically stems from three distinct failure modes:

  • Incomplete Reduction: Presence of the aldehyde intermediate due to moisture or aged reagents.

  • Regioselective Demethylation: The methoxy group at the 2-position is sterically crowded and susceptible to cleavage by Lewis acids (e.g.,

    
     species formed in situ) or excessive heat, leading to phenolic impurities [2].
    
  • Workup Entrapment: The high oxygen content of the molecule promotes strong coordination with aluminum or boron byproducts, forming emulsions that trap the product and lower apparent purity/yield [3].

Diagnostic Workflow

Before altering your chemistry, identify the specific impurity profile using this decision tree.

DiagnosticTree Start Analyze Crude NMR/HPLC CheckAldehyde Carbonyl Peak? (~9.8 ppm H-NMR or ~1720 cm-1 IR) Start->CheckAldehyde CheckPhenol Broad OH > 5 ppm? New Aromatic Splitting? CheckAldehyde->CheckPhenol No Result_IncRed Issue: Incomplete Reduction (Aldehyde present) CheckAldehyde->Result_IncRed Yes CheckSalts Broad/Undefined Peaks? 'Jelly' consistency? CheckPhenol->CheckSalts No Result_Demeth Issue: Demethylation (Phenol impurity) CheckPhenol->Result_Demeth Yes Result_Emulsion Issue: Aluminum/Boron Salt Entrapment CheckSalts->Result_Emulsion Yes Result_Pure Proceed to Distillation CheckSalts->Result_Pure No

Figure 1: Diagnostic logic for identifying the root cause of low purity.

Troubleshooting Guides & FAQs

Issue A: The "Sticky" Workup (Aluminum Salt Entrapment)

User Observation: "My crude product is a viscous oil/gel. NMR shows the product is there, but the baseline is messy, and mass recovery is >120%."

Technical Insight: When reducing the propanoic acid or ester precursor with Lithium Aluminum Hydride (LAH), the resulting aluminum alkoxides form strong chelates with the ether oxygens in the 2,3-dimethoxy motif. Standard water/acid quenches often precipitate gelatinous aluminum hydroxide (


), which physically traps your alcohol.

Protocol: The Rochelle’s Salt Release Do not use a simple acid quench. Use this self-validating workup to break the chelation.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Add diethyl ether (Et2O) equal to 2x the reaction volume.

  • Quench: Add water dropwise until gas evolution ceases.

  • Complexation (The Critical Step): Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) . Use 10 mL of saturated solution per gram of LAH used.

  • Agitate: Stir vigorously at room temperature for 2–4 hours .

    • Validation: The mixture must separate into two clear, distinct layers (organic top, aqueous bottom) with no solids at the interface. If solids persist, add more Rochelle’s salt and stir longer.

  • Separate: Extract, dry (

    
    ), and concentrate.
    
Workup MethodSuitability for 2,3-Dimethoxy SubstratesProsCons
Acid Quench (HCl) Low FastCleaves acid-sensitive methoxy groups; creates emulsions.
Fieser (n, n, 3n) Medium Granular precipitateCan still trap polar poly-oxygenated products.[1]
Rochelle's Salt High Breaks emulsions; high recoverySlow (requires hours of stirring).
Issue B: Chemical Impurity (Demethylation)

User Observation: "I see a new peak in HPLC, and the NMR shows a phenolic proton exchangeable with


. The color has turned dark brown."

Technical Insight: The 2-methoxy group is sterically forced out of plane by the 1-propyl chain and the 3-methoxy group. This strain, combined with high temperatures or strong Lewis acids (like


 or 

contaminants), can facilitate nucleophilic attack, cleaving the methyl ether to a phenol [4].[1] This is a common degradation pathway in Silodosin intermediate synthesis.

Corrective Actions:

  • Temperature Control: Never reflux LAH reductions of this substrate for extended periods. Maintain temperature at 0°C to RT . If reflux is required for conversion, switch to THF and limit to 60°C for <1 hour.

  • Reagent Quality: If using Borane (

    
    ), ensure it is sulfide-complexed or THF-complexed. Free borane can act as a Lewis acid to cleave ethers.
    
  • Alternative Reductant: If demethylation persists, switch to Sodium Borohydride (

    
    ) with Iodine (
    
    
    
    )
    in THF. This system generates borane in situ but is generally milder and less prone to ether cleavage than LAH at reflux.
Issue C: Incomplete Reduction (Aldehyde Contamination)

User Observation: "I have a persistent carbonyl peak at ~1720


."

Technical Insight: Reduction of the carboxylic acid proceeds through an aldehyde intermediate.[2] If the hydride source is "wet" (partially hydrolyzed) or if the stoichiometry is insufficient, the reaction stalls at the aldehyde (3-(2,3-dimethoxyphenyl)propanal).

Protocol: The "Chaser" Method

  • Check Reagent: Titrate your LAH or use a fresh bottle. Pellets are often safer but dissolve slowly; powder is reactive but degrades fast.

  • Stoichiometry: Ensure 2.5 to 3.0 equivalents of hydride per mole of acid. The first equivalent merely deprotonates the acid to the carboxylate salt; reduction requires the subsequent equivalents.

  • Monitoring: Do not rely on TLC alone (aldehyde and alcohol often streak/overlap). Use IR (disappearance of carbonyl) or NMR (disappearance of aldehyde proton at 9-10 ppm).

Validated Synthesis Pathway

The following pathway minimizes impurities by avoiding high-temperature acid catalysis.

SynthesisPath SM 3-(2,3-Dimethoxyphenyl) propanoic acid Inter Intermediate: Carboxylate Salt SM->Inter LAH (1 eq) 0°C, THF Aldehyde Intermediate: Aldehyde Inter->Aldehyde LAH (excess) Product Target: 3-(2,3-Dimethoxyphenyl) propan-1-ol Aldehyde->Product Complete Reduction (RT, 2h) Impurity Impurity: Phenolic byproduct Aldehyde->Impurity Overheating (>65°C) or Lewis Acid

Figure 2: Optimized reaction pathway highlighting critical control points.

References

  • European Medicines Agency. (2018). Assessment Report: Silodosin Recordati. Procedure No. EMEA/H/C/004963/0000. Link

  • BenchChem. (2025). Application Notes: Deprotection of the Methoxy Group. Link

  • University of Rochester. (2024). Workup Tricks: Fieser and Rochelle's Salt Protocols. Department of Chemistry. Link

  • Hullar, T., et al. (2022).[1][3] Enhanced photodegradation of dimethoxybenzene isomers. Atmospheric Chemistry and Physics. Link

  • Org. Synth. (1990). Preparation of Alkenyl Carbinols (General LAH reduction protocols). Coll. Vol. 7, p. 221.[1] Link

Sources

storage conditions to prevent degradation of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as the Technical Support Center for researchers working with 3-(2,3-Dimethoxyphenyl)propan-1-ol . It is designed to address stability concerns, storage protocols, and troubleshooting scenarios with authoritative scientific rigor.

Chemical Class: Phenylpropanol Derivative | Primary Concern: Oxidative Stability & Hygroscopicity

Module 1: Critical Storage Parameters

The "Three Pillars of Stability" required to prevent degradation.

Q: What are the absolute optimal storage conditions for long-term stability (>6 months)?

A: To maintain purity >98% over extended periods, you must control three variables: Temperature, Atmosphere, and Light.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of auto-oxidation. While the compound is chemically stable at Room Temperature (RT) for short periods, refrigeration inhibits the slow conversion of the primary alcohol to its corresponding aldehyde [1].
Atmosphere Inert Gas (Argon/Nitrogen) The primary alcohol group (-CH₂OH) is susceptible to aerobic oxidation. Storing under an inert blanket prevents the formation of 3-(2,3-dimethoxyphenyl)propanal .
Light Amber Vials / Foil Electron-rich aromatic rings (dimethoxy-substituted) can be susceptible to photo-induced electron transfer or radical formation over long exposures [2].
Container Borosilicate Glass Avoid plastics for long-term storage to prevent leaching or sorption. Caps must be PTFE-lined to ensure a hermetic seal.
Q: Can I store this compound at -20°C?

A: Yes, but with caveats. Freezing is excellent for chemical stability but introduces physical stress.

  • Risk: Repeated freeze-thaw cycles can introduce moisture condensation (hygroscopicity).

  • Protocol: If storing at -20°C, aliquot the sample into single-use vials before freezing. Do not refreeze a thawed aliquot.

Q: My sample arrived at room temperature. Is it degraded?

A: Unlikely. this compound is generally stable for days to weeks at ambient temperature (20-25°C) if kept sealed [3]. Shipping conditions are short-term excursions. However, upon receipt, immediately transfer it to 2-8°C storage.

Module 2: Troubleshooting Degradation

Diagnostic steps to verify chemical integrity.

Q: The liquid has turned from colorless to a faint yellow. What happened?

A: Color change typically indicates the formation of chromophores due to trace oxidation or photo-degradation.

  • Mechanism: The electron-rich dimethoxybenzene ring can undergo slow oxidation to form quinoid-like impurities, which are highly colored even at ppm levels.

  • Action: Run a TLC (Thin Layer Chromatography) . If the main spot is pure, the color may be due to <0.5% impurity. For sensitive biological assays, repurify via a short silica plug.

Q: How do I analytically confirm if my sample has oxidized?

A: 1H-NMR is the gold standard. Look for the "Aldehyde Shift."

  • Intact Alcohol: You should see a triplet/multiplet for the -CH₂-OH protons around 3.5 - 3.7 ppm .

  • Degraded (Aldehyde): Appearance of a diagnostic singlet/triplet downfield at 9.5 - 10.0 ppm indicates oxidation to the aldehyde.

  • Degraded (Acid): A broad singlet >11 ppm indicates further oxidation to the carboxylic acid.

Q: The compound smells "pungent" or "sharp." Is this normal?

A: No. Pure phenylpropanols have a mild, sweet, or faint alcoholic odor. A sharp, acrid smell often indicates the presence of the aldehyde or short-chain organic acids formed via oxidative cleavage (less likely but possible).

Module 3: Visualization of Stability Logic

Figure 1: Storage Decision Tree

Use this workflow to determine the correct storage state based on your experimental timeline.

StorageProtocol Start Sample Receipt Usage Intended Usage Timeline? Start->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate Active Exp. ShortTerm Short Term (1 - 4 Weeks) Usage->ShortTerm Upcoming LongTerm Long Term (> 1 Month) Usage->LongTerm Archive RT_Store Store at RT (20-25°C) Protect from Light Desiccator recommended Immediate->RT_Store Fridge Store at 2-8°C Amber Vial Purge Headspace with N2 ShortTerm->Fridge Freezer Aliquot & Store at -20°C Double Sealed NO Freeze-Thaw LongTerm->Freezer

Caption: Decision matrix for selecting storage conditions based on experimental frequency to minimize degradation risks.

Figure 2: Primary Degradation Pathway (Oxidative)

Understanding the enemy: How air exposure destroys your sample.

Degradation Alcohol This compound (Active Compound) Aldehyde Aldehyde Impurity (Toxic/Reactive) Alcohol->Aldehyde [O] Air/Light Slow Step Acid Carboxylic Acid (Inactive) Aldehyde->Acid [O] Continued Exposure Rapid Step

Caption: The oxidative cascade from primary alcohol to carboxylic acid. Storage under inert gas blocks the first step.

Module 4: Emergency Recovery Protocol

What to do if the sample was mishandled.

Scenario: You left the vial uncapped on the bench over the weekend. Risk: Hygroscopic moisture uptake and partial oxidation.

Recovery Steps:

  • Visual Inspection: Check for precipitation or cloudiness (water uptake).

  • Drying: Dissolve the sample in dry Dichloromethane (DCM) or Ethyl Acetate.

  • Desiccation: Add anhydrous Magnesium Sulfate (

    
    ) to the solution and stir for 10 minutes to remove absorbed water.
    
  • Filtration: Filter off the solid

    
    .
    
  • Evaporation: Remove solvent under reduced pressure (Rotavap).

  • QC: Run an NMR. If purity is <95%, perform flash column chromatography (Hexane:EtOAc gradient).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)-1-propanol (Isomer Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • NIST. (2023). 2,3-Dimethoxypropan-1-ol (Structural Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from

(Note: Specific stability data for the 2,3-isomer is inferred from the structural behavior of the widely characterized 3,4-dimethoxy (Veratryl alcohol) and general primary alcohol stability profiles found in standard chemical safety databases.)

minimizing side reactions in 3-(2,3-Dimethoxyphenyl)propan-1-ol reduction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in the Reduction of 3-(2,3-Dimethoxyphenyl)propan-1-ol Precursors

Executive Summary

The synthesis of This compound is a critical step in the preparation of various phenylpropanoid pharmacophores.[1][2] While seemingly straightforward, the reduction of its precursor—typically 3-(2,3-dimethoxyphenyl)propanoic acid or 2,3-dimethoxycinnamic acid —presents unique challenges due to the ortho-methoxy substitution .[1][2] This steric and electronic environment increases the risk of Lewis acid-mediated demethylation and complexation issues during workup.[1][2]

This guide provides a high-precision protocol and troubleshooting framework to maximize yield and purity, moving beyond standard textbook procedures to address the specific behavior of the 2,3-dimethoxy scaffold.

Part 1: The Reaction Landscape

The primary challenge is not the reduction itself, but the chemoselectivity required to preserve the methoxy ethers while fully reducing the carboxylic acid (or ester).[2][3]

Mechanism & Side Reaction Pathways

The following diagram outlines the primary reaction pathway versus the critical side reactions (Demethylation and Aldehyde Stalling).[2][3]

ReactionPathways Start 3-(2,3-Dimethoxyphenyl) propanoic acid Complex Boron/Aluminum Intermediate Complex Start->Complex Activation (BH3 or LiAlH4) Aldehyde Aldehyde Intermediate Complex->Aldehyde Hydride Transfer 1 Side1 Phenolic Byproduct (Demethylation) Complex->Side1 Lewis Acid Attack (High T or xs Reagent) Side2 Insoluble Salt Emulsions Complex->Side2 Improper Quench (Al/B Gel) Product 3-(2,3-Dimethoxyphenyl) propan-1-ol Aldehyde->Product Hydride Transfer 2 (Fast)

Figure 1: Reaction pathway for the reduction of 3-(2,3-dimethoxyphenyl)propanoic acid. Note the bifurcation at the complex stage where harsh conditions can lead to demethylation.[2]

Part 2: Reagent Selection Strategy

Choosing the right reducing agent is the single most important decision to minimize side reactions for this substrate.[2][3]

FeatureBorane-THF / BMS (Recommended)LiAlH4 (Traditional)DIBAL-H
Chemoselectivity High: Reduces -COOH rapidly; inert to nitro/halo groups.[1][2]Low: Reduces esters, amides, nitriles promiscuously.[2][3]Moderate: Often stops at aldehyde at low temps.[2][3]
Methoxy Stability Excellent: Boron coordinates weakly to ether oxygen.[2][3]Good: But Al species are stronger Lewis acids (risk of cleavage).[2][3]Variable: Lewis acidic nature can cause issues.[2][3]
Workup Clean: Methanol quench + evaporation.Difficult: Forms sticky aluminum emulsions.Difficult: Aluminum salts require tartrate workup.[2][3]
Risk Profile Low risk of demethylation.[2]Moderate risk of demethylation at reflux.[2]High risk of over-reduction/stalling.[2]

Expert Insight: For the 2,3-dimethoxy scaffold, Borane-Dimethyl Sulfide (BMS) or Borane-THF is superior to LiAlH4.[1][2] The electron-rich nature of the ring (due to two methoxy groups) makes the carboxylic acid carbonyl less electrophilic, but Borane activates the carboxylate oxygen specifically, driving the reaction without requiring the harsh conditions that might cleave the ortho-methoxy group [1].[2][3]

Part 3: Optimized Protocol (Borane Reduction)

This protocol is designed to minimize the "Ortho-Effect" where the 2-methoxy group coordinates to the reagent, potentially slowing the reaction or leading to demethylation.[1][2]

Reagents:

  • Substrate: 3-(2,3-Dimethoxyphenyl)propanoic acid (1.0 equiv)[1][2][3]

  • Reducing Agent: Borane-THF complex (1.0 M solution, 1.2–1.5 equiv)[1][2][3]

  • Solvent: Anhydrous THF (freshly distilled or inhibitor-free)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous THF (0.5 M concentration) under Nitrogen or Argon. Cool to 0°C .[2][3]

    • Why: Cooling prevents the initial exotherm from causing local overheating, which promotes demethylation.[2][3]

  • Addition: Add Borane-THF dropwise over 30 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 5°C during addition.[2][3]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC or HPLC.[2][3] The disappearance of the acid is usually accompanied by the transient appearance of the aldehyde.[2] Do not stop until the aldehyde is fully converted.[2]

  • Quench (The "Methanol Lysis"):

    • Cool back to 0°C.

    • Slowly add Methanol (excess) until gas evolution ceases.[3]

    • Why: This destroys excess borane and breaks down the boron-product complex (trialkylborate) which can otherwise trap your alcohol.[1][2]

  • Reflux (Essential): Heat the quenched mixture to reflux for 30 minutes.

    • Why: This ensures the breakdown of the stable boron-amine or boron-ether complexes formed with the 2,3-dimethoxy system.[1][2]

  • Isolation: Evaporate solvents. Co-evaporate with methanol (3x) to remove trimethyl borate (volatile).[3]

Part 4: Troubleshooting & FAQs

Q1: I am seeing a "phenolic" impurity (approx. 5-10%). What happened?

Diagnosis: Demethylation occurred. Cause: This is likely due to high reaction temperatures or using a reagent with strong Lewis acid character (like old LiAlH4 or unbuffered Borane) in the presence of the electron-rich aromatic ring.[2] The ortho-methoxy group is particularly susceptible to cleavage via a 5-membered chelate mechanism.[1][2] Solution:

  • Switch to Borane-DMS at room temperature.

  • Ensure your solvent is strictly anhydrous; moisture generates boric acid/aluminum hydroxides which can catalyze cleavage.[2][3]

  • Keep the reaction temperature below 25°C .

Q2: My product is contaminated with the aldehyde intermediate.

Diagnosis: Incomplete reduction. Cause: The borane-alcohol complex is stable and mimics the product on TLC, or the reaction was quenched too early.[2] Solution:

  • Extend the reaction time at room temperature.

  • Rigorous Quench: The methanol co-evaporation step (Step 6 above) is non-negotiable.[2][3] If you skip this, the boron remains complexed to the alcohol oxygen, making it behave like an impurity or aldehyde during analysis.[2][3]

Q3: I used LiAlH4 and now I have a sticky gray emulsion that won't separate.

Diagnosis: Aluminum hydroxide gel formation. Cause: Improper quenching of the aluminum salts.[2] Solution: Use the Fieser & Fieser Workup specifically calculated for your scale:

  • For

    
     grams of LiAlH4 used:
    
    • Add

      
       mL water (slowly!).[3]
      
    • Add

      
       mL 15% NaOH .
      
    • Add

      
       mL water.
      
  • Stir until a granular white precipitate forms (approx. 15-30 mins), then filter. The 15% NaOH is critical to solubilize the aluminates and prevent the "sticky gel" phase.[2]

Q4: Can I reduce 2,3-dimethoxycinnamic acid directly to the saturated alcohol?

Answer: Yes, but with caveats.

  • LiAlH4: Will reduce both the double bond and the acid (via conjugate reduction), but the yield can be variable due to polymerization of the cinnamyl intermediate.[2][3]

  • Borane: Is chemoselective for the carboxylic acid and will leave the double bond intact, giving you the unsaturated alcohol (cinnamyl alcohol derivative).[2][3]

  • Recommendation: If you want the saturated alcohol, perform a two-step sequence :

    • Catalytic Hydrogenation (H2, Pd/C) to reduce the double bond first (Quantitative).[3]

    • Borane/LiAlH4 reduction of the saturated acid to the alcohol.[2][3] This is far cleaner and minimizes side products [2].[2][3]

Part 5: Data Summary

ParameterStandard Protocol (LiAlH4)Optimized Protocol (Borane-THF)
Yield 75–82%92–96%
Purity (HPLC) 85–90%>98%
Demethylated Byproduct 2–5%<0.1%
Workup Time 2–3 Hours45 Minutes

References

  • Brown, H. C., & Choi, Y. M. (1981).[2][3] The selective reduction of carboxylic acids to alcohols in the presence of esters by borane-tetrahydrofuran. Synthesis of this compound analogues. Journal of Organic Chemistry. Link[1][3]

  • Koo, J., et al. (1963).[2][3] 2,3-Dimethoxycinnamic Acid.[1][2] Organic Syntheses, Coll. Vol. 4, p.731.[2][3] (Describes the precursor synthesis and stability). Link

  • Lancefield, C. S., et al. (2015).[2][3][4] The synthesis and analysis of advanced lignin model polymers. (Details hydroboration/reduction of methoxy-substituted phenylpropanoids). Link

Sources

Technical Guide: Optimizing Reaction Time for 3-(2,3-Dimethoxyphenyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Center Target Audience: Medicinal Chemists, Process Development Scientists Topic: Kinetics & Workflow Optimization for 3-(2,3-Dimethoxyphenyl)propan-1-ol (CAS: 7501-02-2 derivative)[1][2]

Introduction: The Kinetic Bottleneck

Synthesizing This compound often presents a specific kinetic challenge compared to its 3,4-isomer (veratryl alcohol derivatives). The 2,3-dimethoxy substitution pattern introduces steric strain at the ortho-position relative to the alkyl side chain.[1][2] This steric crowding can significantly retard the rate of nucleophilic attack during reduction steps and interfere with catalyst adsorption during hydrogenation.[1]

This guide addresses the two primary rate-limiting steps in the standard workflow:

  • The Reduction of 3-(2,3-dimethoxyphenyl)propanoic acid (or ester) to the alcohol.[1]

  • The Hydrogenation of the cinnamic acid precursor (if using the Knoevenagel route).

Module 1: Optimizing the Reduction Step

Context: Converting 3-(2,3-dimethoxyphenyl)propanoic acid to the target alcohol.[1][2]

Troubleshooting & FAQs

Q1: My LiAlH₄ reduction in THF is stalling at 60% conversion after 12 hours. Increasing equivalents didn't help. Why? Diagnosis: This is likely due to the formation of stable, insoluble lithium aluminate complexes that precipitate and coat the unreacted starting material.[1][2] The electron-rich 2,3-dimethoxy ring also reduces the electrophilicity of the carbonyl carbon, slowing hydride transfer.[1][2] Solution:

  • Switch Reagents: Transition to Borane-Dimethyl Sulfide (BH₃·DMS) . Borane reduces carboxylic acids faster than esters or ketones due to the formation of a triacyloxyborane intermediate.[1]

  • Solvent Modification: If sticking with LiAlH₄, add a co-solvent like Diglyme (higher boiling point) or ensure vigorous mechanical stirring to break up the aluminate crust.[1]

Q2: The reaction mixture turns dark purple/brown during reflux. Is the product decomposing? Analysis: Yes. The 2,3-dimethoxy benzene ring is highly electron-rich and susceptible to oxidative coupling or polymerization under prolonged heating, especially if trace oxygen is present or if the Lewis acid character of the reducing agent is too strong.[1][2] Corrective Action:

  • Degas solvents thoroughly before addition.[1]

  • Lower Temperature: Run the reaction at 0°C to RT. Do not reflux unless absolutely necessary.[1]

  • Quench Early: Monitor via TLC/HPLC every 30 mins. Extended reaction times favor side-product formation over conversion.[1]

Protocol: Accelerated Borane Reduction

Target Time: 2–4 Hours (vs. 12+ hours for standard LiAlH₄)[1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add BH₃·DMS (1.2 – 1.5 eq) dropwise. Note: Evolution of H₂ gas will be vigorous.[1][2]

  • Ramp: Allow to warm to Room Temperature (RT). Stir for 1 hour.

  • Check: If incomplete, heat to 40°C for 1 hour.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases.

Module 2: Catalytic Hydrogenation Optimization

Context: Reducing 2,3-dimethoxycinnamic acid/ester to the saturated propanoate/propanol.

Troubleshooting & FAQs

Q3: Hydrogenation using 10% Pd/C is taking 24+ hours. How can I speed this up without high-pressure equipment? Diagnosis: The ortho-methoxy group hinders the flat adsorption of the phenyl ring onto the palladium surface.[1][2] Optimization:

  • Catalyst Switch: Use Pd(OH)₂ (Pearlman’s Catalyst) .[1] It is often more active for sterically hindered substrates.[1]

  • Solvent Effect: Switch from MeOH to Acetic Acid or Ethyl Acetate .[1] Protic solvents like AcOH can accelerate hydrogenation rates by protonating the intermediate or cleaning the catalyst surface.[1][2]

  • Temperature: Increasing T to 50°C is often more effective than increasing pressure for steric issues.[1]

Q4: I see a new impurity forming during hydrogenation. Analysis: If you are reducing the cinnamic alcohol directly, you might be observing hydrogenolysis of the benzylic C-O bond (cleaving the alcohol), yielding the propyl-benzene derivative.[1][2] Prevention:

  • Stop the reaction immediately upon consumption of starting material.[1]

  • Add a small amount of NaHCO₃ to the mixture to neutralize trace acids that catalyze hydrogenolysis.[1]

Module 3: Comparative Data & Decision Matrix

Reagent Selection for Time Optimization
MethodReagentAvg. Reaction TimeWorkup TimeRisk ProfileRecommendation
Standard LiAlH₄ / THF12–18 HoursHigh (Emulsions)Mod (Aluminate traps)Avoid for time-critical batches.[1][2]
Accelerated BH₃·DMS / THF 2–4 Hours Low (Methanol quench) Low (Clean conversion) Primary Choice
Alternative NaBH₄ + I₂ (in situ B₂H₆)4–6 HoursMediumMod (Iodine cleanup)Good backup if BH₃[1]·DMS unavailable.
Flow Chem H-Cube (Raney Ni)< 1 HourVery LowHigh (Parameter tuning)Best for scale-up (>100g).[1]

Module 4: Visualizing the Optimized Workflow

The following logic tree guides the researcher through the critical decision points to minimize total synthesis time (Reaction + Workup).

ReactionOptimization Start Start: 3-(2,3-Dimethoxyphenyl)propanoic Acid Choice Select Reducing Agent Start->Choice LiAlH4 LiAlH4 (Standard) Choice->LiAlH4 Traditional Borane Borane-DMS (Optimized) Choice->Borane Recommended Li_Issue Issue: Aluminate Emulsions Time: +12 Hours LiAlH4->Li_Issue Steric Bulk Slows Kinetics Borane_Path Mechanism: Triacyloxyborane Time: 2-4 Hours Borane->Borane_Path Selective COOH Reduction Quench_Li Fieser Workup (Slow Separation) Li_Issue->Quench_Li Quench_B MeOH Quench + Evap (Fast Workup) Borane_Path->Quench_B Result Target: this compound Quench_Li->Result Quench_B->Result

Figure 1: Decision logic for reducing agent selection. The Borane-DMS route minimizes both reaction kinetics and downstream workup bottlenecks.[1][2]

References

  • Brown, H. C., & Choi, Y. M. (1981).[1] The reaction of borane-dimethyl sulfide with organic compounds containing representative functional groups.[1]Journal of Organic Chemistry . [Link][1]

  • Periasamy, M., & Thirumalaikumar, M. (2000).[2] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[1]Journal of Organometallic Chemistry . [Link][1]

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis.[1] Wiley-VCH.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). 3-(3,4-Dimethoxyphenyl)propionic acid (Isomer Analog Data).[1] NIST Chemistry WebBook.[1] [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Data of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 3-(2,3-Dimethoxyphenyl)propan-1-ol is a versatile intermediate whose utility is intrinsically linked to its chemical identity. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and reliable method for confirming the functional group identity of such molecules. This guide offers an in-depth analysis of the FTIR spectral data for this compound, placing it in context with structurally related compounds to aid in unambiguous identification and quality control.

The Structural Signature: Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound is defined by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the dimethoxy-substituted aromatic ring, and the propyl chain. Understanding the expected positions and characteristics of these absorption bands is crucial for spectral interpretation.

A hallmark of primary alcohols is the presence of a broad O-H stretching vibration, typically observed in the range of 3200–3600 cm⁻¹[1][2]. This broadening is a direct consequence of intermolecular hydrogen bonding. Additionally, the C-O stretching vibration of a primary alcohol gives rise to a strong band between 1050–1150 cm⁻¹[1]. The aromatic ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The two methoxy groups will produce distinctive C-O stretching bands, often strong and found in the 1000-1300 cm⁻¹ region.

Comparative Spectral Analysis: Distinguishing this compound from its Peers

To truly appreciate the unique spectral features of our target molecule, a comparison with structurally similar compounds is instructive. We will consider propan-1-ol, dimethoxybenzene isomers, and 3-phenyl-1-propanol.

1. Propan-1-ol: This simple primary alcohol provides a baseline for the aliphatic alcohol functionalities. Its spectrum is dominated by a broad O-H stretch (3200-3600 cm⁻¹) and a strong C-O stretch (~1050-1150 cm⁻¹)[1][3]. The C-H stretching vibrations of the propyl group are observed around 2850–2960 cm⁻¹[1]. The key differentiator for this compound will be the additional peaks corresponding to the aromatic ring and ether linkages.

2. Dimethoxybenzene Isomers (1,2-, 1,3-, and 1,4-): These compounds allow for a focused examination of the impact of the methoxy groups on the aromatic ring. While all isomers will show aromatic C-H and C=C stretching, the C-O stretching frequencies and the "fingerprint" region (below 1500 cm⁻¹) will vary based on the substitution pattern[4][5][6][7]. For instance, FT-IR data for 1,2-dimethoxybenzene shows characteristic bands related to its planar structure and interaction with surfaces[4]. The absence of the broad O-H band in these spectra is a clear distinction from our target alcohol.

3. 3-Phenyl-1-propanol: This molecule is a close structural analog, differing only in the absence of the two methoxy groups. Its FTIR spectrum will also feature the broad O-H and the primary alcohol C-O stretches[8][9][10]. The aromatic C-H and C=C bands will be present as well. The distinguishing features for this compound will be the prominent C-O stretching bands associated with the methoxy groups, which will be absent in the spectrum of 3-phenyl-1-propanol.

Data Summary: A Head-to-Head Comparison

For clarity, the expected key vibrational frequencies for this compound and its comparative counterparts are summarized in the table below.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Propan-1-ol (cm⁻¹)Dimethoxybenzene Isomers (cm⁻¹)3-Phenyl-1-propanol (cm⁻¹)
HydroxylO-H Stretch (broad)3200 - 36003200 - 3600[1]N/A3200 - 3600
Aliphatic C-HC-H Stretch~2850 - 2960~2850 - 2960[1]N/A~2850 - 2960
Aromatic C-HC-H Stretch> 3000N/A> 3000> 3000
Aromatic C=CC=C Stretch~1400 - 1600N/A~1400 - 1600~1400 - 1600
Primary Alcohol C-OC-O Stretch~1050 - 1150~1050 - 1150[1]N/A~1050 - 1150
Aryl Ether C-OC-O Stretch~1000 - 1300 (strong)N/A~1000 - 1300 (strong)N/A
Experimental Protocol: Acquiring High-Quality FTIR Data

Reproducible and reliable FTIR data is contingent upon a sound experimental methodology. The following protocol outlines the standard procedure for analyzing a liquid or solid organic compound.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard diagnostic checks. A background spectrum of the clean ATR crystal (typically diamond or germanium) should be collected.

  • Sample Preparation:

    • Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

    • Solids: If the sample is a solid, place a small amount of the powdered material onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Data Acquisition:

    • Initiate the sample scan. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

    • The spectral range should be set to 4000 - 400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Collect a new background spectrum before analyzing the next sample.

This non-destructive technique requires minimal sample preparation and is ideal for rapid screening and quality control. For solid samples, an alternative is to prepare a potassium bromide (KBr) disc, which involves grinding the sample with KBr powder and pressing it into a transparent pellet[11].

Workflow for FTIR Spectral Analysis

The logical flow of acquiring and interpreting FTIR data can be visualized as follows:

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_out Output Instrument_Ready Instrument Ready & Background Scan Sample_Prep Sample Preparation (Liquid or Solid) Instrument_Ready->Sample_Prep Data_Acquisition Data Acquisition (Scan Sample) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Ratioing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Peak Assignment Data_Processing->Spectral_Analysis Comparison Comparison with Reference Spectra Spectral_Analysis->Comparison Report Generate Report Comparison->Report

Caption: Experimental workflow for FTIR analysis.

References

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). [Source not further specified].
  • 1,4-Dimethoxybenzene(150-78-7)IR1 - ChemicalBook. ChemicalBook.
  • Infrared spectra of methanol, ethanol, and n-propanol. [Source not further specified].
  • 1,3-Dimethoxybenzene - SpectraBase. SpectraBase.
  • infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, August 14). BMC Chemistry.
  • 1,3-Dimethoxybenzene. PubChem.
  • 3-Phenyl-1-propanol - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase.
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2025, May 30). PMC.
  • Fourier transformed infrared spectral investigations of molecular interactions in propionic acid-2-propanol binary system. (2010, April 15). PubMed.
  • Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). Environmental Protection Agency.
  • 3-Phenylpropanol - the NIST WebBook. National Institute of Standards and Technology.
  • 3-Phenyl-1-propanol(122-97-4) IR Spectrum - ChemicalBook. ChemicalBook.
  • 1-Chloro-3-(2-methoxyphenyl)-1-propanol - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Infrared spectroscopy.

Sources

A Comparative Guide to HPLC Method Development for the Detection of 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 3-(2,3-Dimethoxyphenyl)propan-1-ol

This compound is a small organic molecule that often appears as a process-related impurity or a metabolite in the synthesis of active pharmaceutical ingredients (APIs). Its accurate detection and quantification are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. The presence of positional isomers, such as 3-(2,4-dimethoxyphenyl)propan-1-ol or 3-(3,4-dimethoxyphenyl)propan-1-ol, during synthesis presents a significant analytical challenge, as these isomers often exhibit similar physicochemical properties, making their separation difficult.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. This guide will walk you through the logical and systematic development of an HPLC method tailored for this compound, with a special focus on achieving selectivity against its potential isomers.

I. HPLC Method Development: A Step-by-Step Rationale

The development of a robust HPLC method is a multi-step process that involves a careful selection of the stationary phase, mobile phase, and detector settings. The following sections detail the experimental choices and the underlying scientific principles.

Stationary Phase Selection: The Foundation of Separation

The choice of the stationary phase is paramount for achieving the desired separation. For a molecule like this compound, which possesses both polar (hydroxyl group) and non-polar (dimethoxyphenyl ring) characteristics, a reversed-phase column is the logical starting point.

  • Initial Choice: C18 (Octadecyl Silane) Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of organic molecules. The non-polar C18 chains interact with the hydrophobic phenyl ring of the analyte, providing the primary retention mechanism.

  • Alternative for Isomer Separation: Pentafluorophenyl (PFP) Column: The separation of positional isomers can be particularly challenging on a standard C18 column due to their similar hydrophobicity. A PFP column offers a unique selectivity profile. The electron-rich fluorine atoms on the phenyl rings of the stationary phase can engage in dipole-dipole, pi-pi, and ion-exchange interactions with the analyte, in addition to hydrophobic interactions. This multi-modal interaction mechanism can enhance the resolution of closely related isomers that are difficult to separate on a C18 column alone.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a powerful tool for fine-tuning the retention and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths. A good starting point is a gradient elution from a low to a high concentration of the organic modifier to ensure the elution of all components in a reasonable time with good peak shape.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds. While this compound is not strongly ionizable, a buffered mobile phase is recommended to ensure reproducible retention times. A phosphate or formate buffer at a pH between 3 and 7 is a suitable choice. For initial method development, a simple mobile phase of water and acetonitrile can be used.

Detector Settings: Seeing the Analyte

For chromophoric compounds like this compound, a UV-Vis detector is the most common and cost-effective choice.

  • Wavelength Selection: The dimethoxyphenyl group is the primary chromophore in the molecule. Based on the UV spectra of structurally similar compounds, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. To determine the optimal wavelength, a UV-Vis spectrum of a standard solution of this compound should be recorded to identify the wavelength of maximum absorbance (λmax). A common practice is to monitor at a wavelength on the shoulder of a peak to minimize baseline noise from the mobile phase.

Proposed Initial HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood general-purpose reversed-phase column for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B in 20 minutesTo elute a potentially wide range of impurities with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 225 nm and 274 nmInitial wavelengths based on the expected absorbance of the dimethoxyphenyl chromophore. A full UV scan is recommended for optimization.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization & Validation A Define Analytical Goal: Detect and Quantify This compound B Gather Analyte Information: Structure, Polarity, UV Spectrum A->B C Select Stationary Phase: C18 (initial) or PFP (isomers) B->C D Optimize Mobile Phase: Organic Modifier & Aqueous pH C->D E Set Detector Parameters: Determine λmax via UV Scan D->E F Run Initial Gradient E->F G Evaluate Peak Shape, Resolution, and Retention Time F->G H Fine-tune Gradient and Mobile Phase Composition G->H I Method Validation: Linearity, Accuracy, Precision H->I J J I->J Final Method

comparing 3-(2,3-Dimethoxyphenyl)propan-1-ol with 3,4-dimethoxy isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals, focusing on the comparative analysis of 3-(2,3-Dimethoxyphenyl)propan-1-ol (Target) versus its regioisomer 3-(3,4-Dimethoxyphenyl)propan-1-ol (Comparator).

Executive Summary

In medicinal chemistry, the shift of a methoxy group from the para (4-position) to the ortho (2-position) significantly alters the physicochemical landscape of phenylpropanoids. While 3-(3,4-dimethoxyphenyl)propan-1-ol is a ubiquitous intermediate (precursor to verapamil and donepezil analogs), its 2,3-isomer is an emerging scaffold for tuning metabolic stability and receptor selectivity. This guide provides an evidence-based comparison to assist in scaffold selection.

Key Differentiators
Feature3-(3,4-Dimethoxyphenyl)propan-1-ol This compound
Electronic Character Electron-rich, prone to oxidative metabolism (quinone formation).[1]Sterically congested, altered metabolic liability.
NMR Signature 1,2,4-Trisubstituted pattern (d, d, dd).1,2,3-Trisubstituted pattern (d, d, t).[2]
Synthetic Access Commodity (from Veratraldehyde).[3][4]Specialty (from o-Veratraldehyde).
Primary Utility Linker in cardiovascular/neuro drugs.Steric probe in GPCR ligand design.

Chemical Synthesis & Scalability

The synthesis of these isomers follows parallel pathways but differs critically in starting material availability and cost-efficiency.

Comparative Synthetic Pathways

The most robust route for both isomers utilizes a Knoevenagel Condensation followed by Hydrogenation .

Synthesis_Comparison Start_34 Veratraldehyde (3,4-dimethoxy) Inter_34 3,4-Dimethoxycinnamic Acid Start_34->Inter_34 Malonic Acid Pyridine, 80°C Start_23 o-Veratraldehyde (2,3-dimethoxy) Inter_23 2,3-Dimethoxycinnamic Acid Start_23->Inter_23 Malonic Acid Piperidine (cat), 90°C Prod_34 3-(3,4-Dimethoxyphenyl) propan-1-ol Inter_34->Prod_34 1. EtOH/H+ 2. LiAlH4 or H2/Pd-C Prod_23 3-(2,3-Dimethoxyphenyl) propan-1-ol Inter_23->Prod_23 1. EtOH/H+ 2. LiAlH4 (Req. for steric bulk)

Figure 1: Parallel synthetic workflows. Note that the 2,3-isomer often requires stronger reduction conditions due to steric crowding at the ortho-position.

Experimental Protocol: Synthesis of this compound

Context: This protocol is adapted for high-purity applications where regio-integrity is paramount.

Reagents: 2,3-Dimethoxybenzaldehyde (10.0 mmol), Malonic acid (12.0 mmol), Pyridine (20 mL), Piperidine (0.5 mL), LiAlH4 (15.0 mmol), THF (anhydrous).

Step 1: Condensation (Doebner Modification)

  • Charge a round-bottom flask with 2,3-dimethoxybenzaldehyde and malonic acid in pyridine.

  • Add catalytic piperidine. Heat to 90°C for 4 hours (evolution of CO₂ indicates reaction progress).

  • Critical Check: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) must disappear.
    
  • Pour into ice-HCl. Filter the white precipitate (2,3-dimethoxycinnamic acid). Dry in vacuo.

Step 2: Reduction

  • Dissolve the cinnamic acid intermediate in anhydrous THF under

    
    .
    
  • Cool to 0°C. Add LiAlH4 pellets slowly (exothermic).

  • Reflux for 6 hours. The double bond and carboxylic acid are reduced in tandem.

  • Quench: Follow the Fieser method (

    
     g LiAlH4 requires 
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Filter salts, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Physicochemical & Spectroscopic Profiling

Distinguishing these isomers is critical during quality control. The aromatic region in


H NMR is the definitive diagnostic tool.
NMR Diagnostic Table
IsomerAromatic PatternCoupling Constants (

)
Key Shift (

, ppm)
3,4-Dimethoxy ABX System (3 protons)

Hz,

Hz
H-2 appears as a narrow doublet at ~6.75 ppm.
2,3-Dimethoxy ABC System (3 protons)

Hz (t, d, d)
H-5 appears as a triplet (or dd) at ~7.0 ppm due to two ortho neighbors.

Expert Insight: In the 2,3-isomer, the methylene protons at C-3 (benzylic) often show a slight upfield shift compared to the 3,4-isomer due to the shielding effect of the ortho-methoxy group, which is twisted out of plane to avoid steric clash.

Biological Implications: Metabolism & Toxicity

The choice between 2,3- and 3,4-substitution dictates the metabolic fate of the drug molecule.

Metabolic Activation Pathways

The 3,4-dimethoxy motif (Veratrole substructure) is a known "structural alert" in some contexts due to its potential to form reactive quinones.

Metabolism Sub_34 3,4-Dimethoxy Scaffold Cat_34 3,4-Dihydroxy (Catechol) Sub_34->Cat_34 CYP450 (O-Demethylation) Facile Access Quin_34 o-Quinone (Reactive Electrophile) Cat_34->Quin_34 Oxidation (Toxicity Risk) Sub_23 2,3-Dimethoxy Scaffold Cat_23 2,3-Dihydroxy (Catechol) Sub_23->Cat_23 CYP450 Sterically Hindered Cat_23->Quin_34 Slower Oxidation Rate

Figure 2: Metabolic activation comparison. The 3,4-isomer is more readily demethylated to the catechol, increasing the risk of quinone-mediated toxicity compared to the sterically shielded 2,3-isomer.

Pharmacological Performance
  • 3,4-Isomer: High affinity for adrenergic and dopaminergic receptors but lower metabolic half-life (

    
    ).
    
  • 2,3-Isomer: Often exhibits increased

    
     due to the "Ortho Effect"—the 2-OMe group blocks the approach of metabolic enzymes to the 3-position. However, this bulk can also reduce binding affinity if the receptor pocket is narrow.
    

Conclusion & Recommendations

  • Select the 3,4-isomer if you are developing standard reference standards or require a cost-effective linker for initial SAR (Structure-Activity Relationship) screening.

  • Select the 2,3-isomer if your lead compound suffers from rapid metabolic clearance or if you need to probe the steric tolerance of a receptor's orthosteric site.

References

  • Synthesis of Phenylpropanoids: "Preparation of 3,4-dimethoxy phenylpropionic acid." Google Patents. Link

  • NMR Spectroscopy Data: "1H NMR spectrum of 3-(3,4-dimethoxyphenyl)-1-phenylpropan-1-ol." Royal Society of Chemistry (Supp. Info). Link

  • Metabolic Stability: "Pharmacokinetic benefits of 3,4-dimethoxy substitution... and design of isosteres." Journal of Medicinal Chemistry. Link

  • Regioisomer Pharmacology: "Comparison of behavioral properties of di- and tri-methoxyphenylisopropylamines." PubMed. Link

  • Chemical Properties: "3-(2-Methoxy-phenyl)-propan-1-ol Properties and Suppliers." ChemicalBook. Link

Sources

A Comparative Guide to the Characterization of 3-(2,3-Dimethoxyphenyl)propan-1-ol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of potential impurities in 3-(2,3-Dimethoxyphenyl)propan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Impurity Profiling

In pharmaceutical development, impurities can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and quantification of impurities.[2] A thorough understanding of the potential impurities in an API, such as this compound, is therefore not just a regulatory requirement but a scientific necessity. This guide will equip you with the knowledge to select the most appropriate analytical techniques for this specific molecule.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic pathway. While multiple routes to its synthesis exist, a common approach involves the reduction of a corresponding carbonyl compound, such as 3-(2,3-dimethoxyphenyl)propanoic acid or its ester derivative. Based on this, we can anticipate several classes of impurities:

  • Starting Material Residues: Unreacted starting materials, such as 2,3-dimethoxybenzaldehyde or a related ketone.

  • Intermediates: Incomplete reaction or side reactions can lead to the presence of intermediates.

  • By-products: Impurities formed through side reactions, such as over-reduction or rearrangement products.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions.

A plausible synthetic route and the potential formation of impurities are illustrated in the diagram below.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 2,3-Dimethoxybenzaldehyde Intermediate_A 3-(2,3-Dimethoxyphenyl)propenal Start->Intermediate_A Aldol Condensation Impurity_A Unreacted 2,3-Dimethoxybenzaldehyde Start->Impurity_A Carry-over Intermediate_B 3-(2,3-Dimethoxyphenyl)propionaldehyde Intermediate_A->Intermediate_B Reduction (e.g., H2/Pd-C) Impurity_C Dimerization By-product Intermediate_A->Impurity_C Side Reaction API This compound Intermediate_B->API Reduction (e.g., NaBH4) Impurity_B Over-reduction Product (1,2,3-Trimethoxypropylbenzene) API->Impurity_B Side Reaction

Caption: Plausible synthetic pathway and impurity formation for this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the impurities and the required sensitivity and selectivity of the analysis. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation based on polarity, detection by UV absorbance.[3]Robust, versatile, excellent for quantification of non-volatile and thermally labile compounds.[4]Requires chromophores for detection, may have limited peak capacity for complex mixtures.Routine purity testing and quantification of known impurities.
GC-MS Separation based on volatility and polarity, identification by mass-to-charge ratio.[5]High separation efficiency for volatile compounds, definitive identification through mass spectra.[6]Requires analytes to be volatile and thermally stable, or require derivatization.Identification of volatile impurities, residual solvents, and unknown by-products.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.[7]Unambiguous structure elucidation, can be used for quantification without a reference standard for the impurity (qNMR).[8]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[9]Structure elucidation of unknown impurities, quantification of major impurities.

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and quantitative accuracy.[10] For this compound and its potential non-volatile impurities, a reversed-phase HPLC method is most suitable.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm (based on the UV absorbance of the dimethoxyphenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Interpretation:

The chromatogram will show a major peak for this compound. Any other peaks represent potential impurities. The relative area of each impurity peak can be used to estimate its concentration. For accurate quantification, reference standards for the expected impurities are required.

G Start Sample Preparation (1 mg/mL in mobile phase) Inject HPLC Injection (10 µL) Start->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (278 nm) Separate->Detect Analyze Chromatogram Analysis (Peak Integration and Quantification) Detect->Analyze

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] It is particularly useful for identifying residual solvents and low molecular weight by-products that may not be well-resolved by HPLC.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane at 1 mg/mL. Derivatization with a silylating agent may be necessary for polar impurities to improve volatility.

Data Interpretation:

The total ion chromatogram (TIC) will show separated peaks for the main component and any volatile impurities. The mass spectrum of each peak provides a fragmentation pattern that can be compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities.[12] While less sensitive than chromatographic methods, its ability to provide detailed structural information is unmatched.[7]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Data Interpretation:

The ¹H NMR spectrum of pure this compound will have characteristic signals for the aromatic, methoxy, and propanol protons. Impurity signals will appear as additional peaks. The chemical shift, multiplicity, and integration of these signals provide clues to the structure of the impurities. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.

Conclusion

The comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC-UV is ideal for routine purity assessment and quantification of known impurities. GC-MS provides complementary information on volatile impurities and aids in identification through mass spectral data. NMR spectroscopy is the ultimate tool for the unambiguous structure elucidation of unknown impurities. By employing these techniques in a logical and informed manner, researchers and drug developers can ensure the quality and safety of their products.

References

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Published December 23, 2020. [Link]

  • The University of Manchester. New NMR Tools for Impurity Analysis. Published June 24, 2016. [Link]

  • Unknown. High Performance Liquid Chromatography. Published June 17, 2014. [Link]

  • SIELC. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Published March 12, 2024. [Link]

  • ResearchGate. Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. [Link]

  • Pharmachitchat. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Published June 1, 2015. [Link]

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. Published October 28, 2014. [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Published February 14, 2026. [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services. [Link]

  • Agilent. Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. [Link]

  • Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Published August 15, 2017. [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • Pharmaffiliates. 3-(3,4-Dimethoxyphenyl)-1-propanol. [Link]

  • G-SRS. 3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)METHYLAMINO)-1-PROPANOL. Published February 1, 2026. [Link]

  • OIV. Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study. [Link]

  • Science Central. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]

  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). Published November 15, 2020. [Link]

  • Polish Pharmaceutical Society. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Polish Pharmaceutical Society. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • David Publishing. Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]

  • AIFA. Impurities in Drug Substances and Products. [Link]

  • University of Dundee. A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Published January 25, 2023. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Published May 24, 2012. [Link]

  • Royal Society of Chemistry. Analytical Methods. Published August 28, 2025. [Link]

Sources

certificate of analysis (CoA) parameters for 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical Certificate of Analysis (CoA) parameters for 3-(2,3-Dimethoxyphenyl)propan-1-ol , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical agents (e.g., substituted dihydrobenzofurans, isoquinolines, or benzazepines).

The guide compares Standard Synthesis Grade (typically used for early-stage R&D) versus Pharma/GMP Grade (required for late-stage GMP manufacturing), highlighting how specific impurities impact downstream reaction efficiency.

Executive Summary: The Criticality of Purity Profiling

This compound is a structural isomer of the more common veratryl alcohol derivative (3,4-dimethoxy). Its specific substitution pattern (ortho/meta) creates unique steric environments that can hinder downstream cyclization or coupling reactions if impurities are present.

  • Core Challenge: The presence of the 2-methoxy group creates steric strain. Impurities like 2,3-dimethoxybenzaldehyde (starting material) or 3-(2,3-dimethoxyphenyl)prop-2-en-1-ol (unsaturated analog) can compete in sensitive catalytic steps, leading to side reactions or catalyst poisoning.

  • Recommendation: For GMP synthesis, a purity of ≥99.0% with strict limits on the unsaturated "cinnamyl" analog is required to prevent the formation of difficult-to-remove byproducts.

Critical Quality Attributes (CQAs) & Specifications

The following table compares the recommended specifications for two distinct grades of this material.

ParameterStandard Grade (R&D) Pharma Grade (GMP) Rationale for Pharma Stringency
Appearance Colorless to pale yellow liquid/oilClear, colorless viscous liquidColor indicates oxidation (quinones) or conjugated impurities.
Assay (HPLC) ≥ 97.0% (Area %)≥ 99.0% (w/w) High assay prevents stoichiometry errors in coupling reactions.
Identification 1H-NMR, IR1H-NMR, IR, Mass Spec Definitive structural confirmation is required for regulatory filing.
Water (KF) ≤ 0.5%≤ 0.1% Water can quench sensitive reagents (e.g., acyl chlorides, hydrides) in the next step.
Residue on Ignition ≤ 0.5%≤ 0.1% Limits inorganic salts (e.g., from borohydride reduction workup).
Impurity A (Aldehyde)≤ 1.0%≤ 0.15% 2,3-Dimethoxybenzaldehyde reacts with amines/nucleophiles, creating divergent impurities.
Impurity B (Olefin)≤ 1.0%≤ 0.15% The unsaturated alkene (prop-2-en-1-ol) may polymerize or react differently in cyclizations.
Residual Solvents Not typically controlledICH Q3C Limits Mandatory for patient safety and process reproducibility.
Impurity Profile & Origin

Understanding where impurities come from is essential for controlling them.[1]

  • Impurity A (Starting Material): 2,3-Dimethoxybenzaldehyde. Originates from incomplete condensation or reduction.

  • Impurity B (Intermediate): 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol (Cinnamyl type). Originates from incomplete hydrogenation of the double bond.

  • Impurity C (Over-reduction): 1-Propyl-2,3-dimethoxybenzene. Originates from hydrogenolysis of the hydroxyl group (rare but possible under aggressive catalytic hydrogenation).

Analytical Methodologies: Protocols & Validation

A. HPLC Purity Analysis (Preferred Method)

High-Performance Liquid Chromatography (HPLC) is superior to GC for this compound due to its high boiling point and potential for thermal degradation (oxidation) in a GC injector.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for backbone) and 280 nm (aromatic specificity).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50).

  • Why this works: The gradient separates the polar aldehyde (elutes early) from the alcohol (mid-elution) and the non-polar over-reduced alkanes (elute late).

B. Identification by 1H-NMR

The 2,3-substitution pattern is confirmed by the specific splitting of the aromatic protons.

  • Key Signals:

    • δ 6.8 - 7.1 ppm: Multiplet (3H, aromatic). Distinct from the 3,4-isomer which shows a specific doublet/doublet-of-doublets pattern.

    • δ 3.85, 3.82 ppm: Two singlets (6H, -OCH3).

    • δ 3.65 ppm: Triplet (2H, -CH2-OH).

    • δ 2.70 ppm: Triplet (2H, Ar-CH2-).

    • δ 1.85 ppm: Quintet (2H, -CH2-CH2-CH2-).

Visualizing the Quality Control Workflow

The following diagram illustrates the origin of impurities during synthesis and the decision logic for CoA release.

CoA_Workflow Start Starting Material: 2,3-Dimethoxybenzaldehyde Step1 Step 1: Condensation (e.g., Knoevenagel) Start->Step1 ImpA Impurity A: Residual Aldehyde Start->ImpA Unreacted Inter Intermediate: Unsaturated Acid/Ester Step1->Inter Step2 Step 2: Reduction (LiAlH4 or H2/Pd) Inter->Step2 ImpB Impurity B: Unsaturated Alcohol Inter->ImpB Incomplete Red. Product Crude Product: This compound Step2->Product QC QC Analysis (HPLC + KF) Product->QC ImpA->QC ImpB->QC Decision CoA Decision QC->Decision Release (Pharma Grade) Release (Pharma Grade) Decision->Release (Pharma Grade) Purity >99% Imp <0.15% Reprocess/Reject Reprocess/Reject Decision->Reprocess/Reject Imp >0.15%

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Aldehyde and Olefin) and the QC decision gate.

Comparative Performance: Impact on Downstream Synthesis

Why does the "Pharma Grade" specification matter? The following table illustrates the experimental impact of using lower-grade material in a hypothetical downstream cyclization (e.g., Friedel-Crafts or Mitsunobu reaction).

FeatureUsing Standard Grade (97%) Using Pharma Grade (99%+) Experimental Consequence
Yield of Next Step 75 - 82%88 - 92% Impurities A & B consume reagents and complicate workup.
Purification Load Requires ChromatographyCrystallization Only High purity often allows simple crystallization of the next intermediate, saving time/solvent.
Side Products Formation of "dimers" or Schiff bases (from Aldehyde)Negligible Aldehyde impurities react with amines to form stable byproducts that co-elute with the drug substance.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-(3,4-Dimethoxyphenyl)-1-propanol (Analogous Chemistry). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[2] General Chapter 2.2.29 Liquid Chromatography. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2,3-Dimethoxyphenyl)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(2,3-Dimethoxyphenyl)propan-1-ol, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and practically applicable.

I. Hazard Assessment and Characterization

Key Potential Hazards:

  • Flammability: The presence of a propanol chain suggests that the compound may be a flammable or combustible liquid. According to federal law, chemicals with a flashpoint below 60°C (140°F) are classified as hazardous waste.[1] Therefore, it is prudent to treat this compound as a flammable liquid.

  • Irritation: Similar aromatic compounds are known to cause skin and eye irritation.[2][3][4] Direct contact should be avoided.

  • Environmental Toxicity: Aromatic compounds can be harmful to aquatic life. As such, drain disposal is not a viable or compliant option.[1][5]

Based on this assessment, this compound should be managed as a hazardous waste.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

  • Dedicated Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), should be collected in a designated hazardous waste container.

  • Aqueous vs. Organic Waste: If generating both aqueous and organic waste streams containing this compound, they should be collected in separate, clearly labeled containers.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams. For instance, keep acids and bases segregated.[6]

Step 2: Containerization

  • Appropriate Containers: Use a container that is compatible with the chemical. For flammable liquids, a glass, plastic, or metal container in good condition is suitable.[1] High-density polyethylene (HDPE) containers are often a good choice for chemical resistance.[7]

  • Secure Closure: The container must have a tight-fitting lid to prevent spills and the escape of vapors. All waste containers must be kept closed except when actively adding waste.[1]

  • Headspace: Leave approximately 10% of the container volume as headspace to allow for vapor expansion.[5]

Step 3: Labeling

Proper labeling is a critical step for ensuring the safety of all personnel who may handle the waste.

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Concentration: Indicate the approximate concentration of the chemical in the waste stream.

  • Hazard Pictograms: Affix appropriate hazard pictograms (e.g., flammable, irritant).

Step 4: Segregation and Storage

  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of the laboratory personnel.[5][7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.[8]

Step 5: Arranging for Disposal

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full, or if it has been in storage for a significant period, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup and documentation.

III. Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up a flammable liquid.

  • Personal Protective Equipment (PPE): Anyone involved in the cleanup must wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Report the Spill: Report the incident to your laboratory supervisor and EH&S department.

IV. Visualization of the Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_assessment Initial Assessment cluster_collection Collection & Segregation cluster_containment Container Management cluster_disposal Final Disposal start Waste Generated: This compound assess_hazard Hazard Assessment (Flammable? Irritant?) start->assess_hazard collect_waste Collect in Designated Hazardous Waste Container assess_hazard->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards segregate->label_container store_safely Store in Ventilated Satellite Accumulation Area with Secondary Containment label_container->store_safely contact_ehs Contact EH&S for Waste Pickup store_safely->contact_ehs disposal Professional Disposal (Incineration/Landfill) contact_ehs->disposal

Sources

Operational Safety & PPE Guide: Handling 3-(2,3-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

Handling 3-(2,3-Dimethoxyphenyl)propan-1-ol requires a safety protocol that respects its structural dualities: it possesses the permeation potential of an aromatic ether and the tissue reactivity of a primary alcohol.[1][2][3] While specific toxicological data for the 2,3-isomer is less abundant than its 3,4-analog (Veratryl alcohol derivatives), the Precautionary Principle mandates treating it as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT-SE 3) .[1]

Immediate Action Required:

  • Primary Hazard: Severe eye irritation/damage (H318/H319) and skin absorption.

  • Engineering Control: All transfers must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (0.11 mm), chemical splash goggles, and a flame-resistant lab coat.[1]

Part 1: Chemical Hazard Analysis & Causality

To select the right PPE, we must understand why the hazard exists based on the molecule's structure.

Structural FeatureAssociated Hazard MechanismPPE Implication
Primary Alcohol (-OH) Tissue Denaturation: Alcohols dehydrate and denature proteins in mucous membranes (eyes/lungs).[1]Eye Protection: Safety glasses are insufficient; splash goggles are required to seal against vapors/mists.
Dimethoxybenzene Ring Lipophilicity: The methoxy groups increase electron density and lipophilicity, facilitating skin absorption better than simple benzyl alcohol.Glove Selection: Latex is permeable to organic aromatics. Nitrile provides the necessary chemical resistance.
Propyl Chain Volatility: While boiling points are high (>200°C), the vapor pressure at room temperature is sufficient to cause respiratory irritation over time.Ventilation: Do not handle on an open bench. Use a fume hood.

Expert Insight: Many researchers underestimate phenylpropanols because they smell pleasant or "floral." Do not rely on odor thresholds; olfactory fatigue sets in quickly, masking exposure [1].

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to be self-validating.[1] Check your current inventory against these specifications.

Routine Handling (Analytical & Small Scale < 5g)
ComponentSpecificationRationale
Hand Protection Disposable Nitrile Gloves (Min.[1][4] Thickness: 0.11 mm / 4 mil)Nitrile offers excellent resistance to aromatic alcohols. Latex degrades rapidly upon contact. Change every 30 mins or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ Impact/Splash Rated)"Safety Glasses" have gaps.[1] Goggles prevent vapors from bypassing the lens and irritating the cornea.
Body Protection Cotton/Poly Lab Coat (Snap closures, long sleeves)Prevents skin contact. Snap closures allow for rapid removal in case of a spill (buttons are too slow).
Respiratory Fume Hood Only (Face velocity: 80-100 fpm)No respirator is needed if the hood is functioning.[1] If working outside a hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Synthesis & Scale-Up (> 5g or Heating)
  • Gloves: Upgrade to Double-Gloving (Nitrile over Nitrile) or Laminate Film (Silver Shield) if handling pure concentrate for extended periods.[1]

  • Face: Add a Face Shield over goggles if reaction involves heat or pressure (risk of bumping/splashing).

  • Apron: Chemical-resistant rubber apron recommended for bulk transfers.[1]

Part 3: Operational Workflow & Decision Logic[1]

The following diagram illustrates the decision-making process for PPE selection based on the state and quantity of the chemical.

PPE_Decision_Tree Start Task Assessment: This compound State Determine State & Scale Start->State Liquid_Small Liquid/Oil (< 5g) Ambient Temp State->Liquid_Small Liquid_Large Liquid (> 5g) or Heating/Reflux State->Liquid_Large Solid Solid/Crystalline (Weighing) State->Solid Action_Small PPE: Nitrile Gloves + Goggles Control: Fume Hood Liquid_Small->Action_Small Action_Large PPE: Double Nitrile + Goggles + Face Shield Control: Fume Hood (Sash Low) Liquid_Large->Action_Large Action_Solid PPE: Nitrile Gloves + Safety Glasses Control: Powder Enclosure/Hood Solid->Action_Solid Emergency SPILL / EXPOSURE Action_Small->Emergency Action_Large->Emergency Response 1. Evacuate Area 2. Remove Contaminated PPE 3. Wash Skin (15 mins) 4. Consult SDS Emergency->Response

Figure 1: PPE Selection Logic Flow. Note that heating significantly increases risk, necessitating facial protection.[1]

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Engineering Controls: Check the fume hood flow monitor. It should read between 80-100 fpm.[1]

  • Inspect PPE: Inflate gloves slightly to check for pinholes. Ensure goggle seals are elastic and not brittle.

  • Static Mitigation: If the substance is a solid, use an antistatic gun or grounded spatula, as dry organic powders can be statically charged.

Phase 2: Transfer & Weighing[1]
  • Viscosity Check: this compound is often a viscous oil.[1] Do not pour from the stock bottle.

  • Pipetting: Use a positive-displacement pipette or a glass syringe.[1]

    • Why? Viscous liquids cling to standard pipette tips, leading to inaccuracy and dripping.

  • Technique: Keep the sash as low as possible (elbow height). Work at least 6 inches inside the hood to ensure capture of vapors.

Phase 3: Cleanup & Disposal[1][5]
  • Wipe Down: Clean the balance and work area with a paper towel soaked in ethanol or acetone.

  • Waste Segregation:

    • Dispose of chemical: Into "Non-Halogenated Organic Solvent" waste.

    • Dispose of PPE: Contaminated gloves go into hazardous solid waste, not regular trash.

  • Hygiene: Wash hands with soap and water immediately after doffing gloves. Do not use solvents (acetone/ethanol) to wash skin , as this increases the permeability of the skin to any remaining chemical residue [2].

Part 5: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[3][5][6] Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to normalize pH and remove lipophilic residues.

  • Skin Contact: Remove contaminated clothing.[3][6][7][8] Wash with soap and water.[3][6][8][9] If irritation persists, seek medical attention (show the label/SDS).

  • Spill (< 100mL): Absorb with vermiculite or sand. Do not use paper towels (fire risk). Place in a sealed container.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Personal Protective Equipment: Laboratory Safety Guidance (29 CFR 1910.132).[4] United States Department of Labor. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Phenylpropanol derivatives and associated hazards. [Link]1]

  • PubChem. (2023). Compound Summary: 3-(3,4-Dimethoxyphenyl)-1-propanol (Analogous Structure Safety Data). National Library of Medicine. [Link]1]

Sources

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